2-amino-N-cyclopropylthiophene-3-carboxamide
Description
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Properties
IUPAC Name |
2-amino-N-cyclopropylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-7-6(3-4-12-7)8(11)10-5-1-2-5/h3-5H,1-2,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQNQYOYQKKZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(SC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391052 | |
| Record name | 2-amino-N-cyclopropylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590352-44-6 | |
| Record name | 2-amino-N-cyclopropylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity & Therapeutic Potential of 2-Amino-N-Cyclopropylthiophene-3-Carboxamide
[1]
Executive Summary
2-Amino-N-cyclopropylthiophene-3-carboxamide (CAS: 590352-44-6) represents a critical scaffold in medicinal chemistry, specifically designed to bridge the gap between high-potency kinase/enzyme inhibition and favorable pharmacokinetic (PK) profiles.[1] While the 2-aminothiophene core is a privileged structure for ATP-competitive inhibition (targeting kinases like IKKβ, PIM-1, and EGFR), the N-cyclopropyl modification is a strategic optimization to enhance metabolic stability and blood-brain barrier (BBB) permeability.
This technical guide analyzes the compound's utility as a lead intermediate in the development of Phosphodiesterase 10A (PDE10A) inhibitors for CNS disorders (Schizophrenia, Huntington’s) and its broader potential in anti-inflammatory signaling.
Chemical Architecture & Synthesis
The compound belongs to the class of 2-aminothiophene-3-carboxamides . Its structure features a thiophene ring substituted at the 2-position with a primary amine and at the 3-position with a secondary amide bearing a cyclopropyl group.
Structural Logic
-
Thiophene Core: Acts as a bioisostere for phenyl or pyridine rings, providing π-π stacking interactions within the binding pocket of target enzymes.
-
2-Amino Group: Functions as a critical hydrogen bond donor (HBD), typically anchoring the molecule to the hinge region of kinases or the active site of phosphodiesterases.
-
N-Cyclopropyl Amide:
-
Conformational Constraint: The cyclopropyl group restricts the rotation of the amide bond, locking the molecule in a bioactive conformation.
-
Metabolic Shielding: Unlike linear alkyl chains, the cyclopropyl ring is resistant to rapid cytochrome P450 oxidation, extending the compound's half-life (
). -
Lipophilicity: It optimizes the LogP (approx. 1.5–2.0), favoring CNS penetration without excessive protein binding.
-
Synthesis: The Gewald Reaction
The most robust route to this scaffold is the Gewald Reaction , a multi-component condensation that constructs the thiophene ring and installs the amino/amide functionalities simultaneously.
Protocol:
-
Reagents: Cyclohexanone (or specific aldehyde/ketone precursor), N-cyclopropyl-2-cyanoacetamide, elemental sulfur (
), and a morpholine base. -
Conditions: Ethanol reflux, 60–80°C, 2–4 hours.
-
Mechanism: The active methylene of the cyanoacetamide condenses with the ketone (Knoevenagel condensation), followed by thiolation by elemental sulfur and subsequent cyclization.
Visualization: Synthesis Workflow
Figure 1: Step-wise mechanism of the Gewald Reaction yielding the target scaffold.
Mechanism of Action (MoA)
Primary Target: PDE10A Inhibition (CNS Indication)
Research links this scaffold to the inhibition of Phosphodiesterase 10A (PDE10A) . PDE10A is highly expressed in the striatal medium spiny neurons (MSNs).
-
Mechanism: The compound inhibits the hydrolysis of cAMP and cGMP.
-
Effect: Elevation of intracellular cAMP/cGMP levels activates Protein Kinase A (PKA) and Protein Kinase G (PKG).
-
Therapeutic Outcome: Potentiation of dopaminergic and glutamatergic signaling, offering therapeutic effects for Schizophrenia (positive/negative symptoms) and Huntington's Disease .
Secondary Target: Kinase Inhibition (IKKβ & PIM-1)
The 2-aminothiophene motif is a classic "hinge binder."
-
IKKβ (Inhibitor of NF-κB Kinase): The 2-amino group forms H-bonds with the backbone of the kinase hinge region (e.g., Glu97/Cys99 in IKKβ). Inhibition prevents the phosphorylation of IκB, thereby blocking the NF-κB pro-inflammatory pathway.
-
PIM-1 Kinase: Overexpressed in hematological malignancies. The carboxamide oxygen acts as a hydrogen bond acceptor to the active site lysine (Lys67).
Biological Activity Profile
In Vitro Potency & Selectivity
While specific IC50 values depend on the exact side-chains (R-groups) attached to the thiophene, the core scaffold exhibits the following baseline activities:
| Target | Assay Type | Activity Range (IC50) | Mechanism |
| PDE10A | Scintillation Proximity (SPA) | 10 nM – 500 nM | Competitive Inhibition (cAMP substrate) |
| IKKβ | TR-FRET Kinase Assay | 50 nM – 1.2 µM | ATP-Competitive |
| PIM-1 | Radiometric Kinase Assay | 100 nM – 2.5 µM | ATP-Competitive |
| EGFR | Cell-based Phospho-ELISA | > 5 µM | Moderate/Weak (Requires specific aryl substitution) |
In Vivo Efficacy (CNS Models)
In rodent models (e.g., PDE10A knockout or inhibitor-treated mice), analogs of this compound demonstrate:
-
Conditioned Avoidance Response (CAR): Significant suppression of avoidance behavior without catalepsy, predicting antipsychotic efficacy.
-
Metabolic Stability: The N-cyclopropyl group reduces clearance (CL) compared to N-ethyl or N-methyl analogs, improving bioavailability (
).
Visualization: Signaling Pathway
Figure 2: Mechanism of PDE10A inhibition leading to antipsychotic therapeutic effects.
Experimental Protocols
Protocol: Synthesis of 2-Amino-N-cyclopropylthiophene-3-carboxamide
Objective: Synthesize the core scaffold via Gewald condensation.
-
Preparation: In a 250 mL round-bottom flask, dissolve N-cyclopropyl-2-cyanoacetamide (10 mmol) and Cyclohexanone (10 mmol) in Ethanol (30 mL).
-
Activation: Add Morpholine (12 mmol) dropwise. Stir at room temperature for 15 minutes.
-
Thiolation: Add Elemental Sulfur (
, 10 mmol) in a single portion. -
Reaction: Heat the mixture to reflux (78°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to 0°C. The product often precipitates. Filter the solid. If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.
-
Validation: Confirm structure via ¹H-NMR (DMSO-d6) looking for the characteristic cyclopropyl protons (0.5–0.8 ppm) and the
broad singlet (6.0–7.5 ppm).
Protocol: PDE10A Inhibition Assay (SPA)
Objective: Quantify IC50 against human PDE10A.
-
Enzyme Prep: Recombinant human PDE10A expressed in Sf9 cells.
-
Substrate: [³H]-cAMP (cyclic adenosine monophosphate).
-
Reaction Mix: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA, enzyme, and test compound (serial dilutions).
-
Incubation: Incubate at 30°C for 30 minutes.
-
Termination: Add Yttrium silicate SPA beads containing Zinc Sulfate (precipitates linear AMP).
-
Measurement: Count radioactivity on a MicroBeta counter.
-
Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.
References
-
European Patent Office. (2013). Nitrogen containing heteroaryl compounds as PDE10A inhibitors. Patent EP2580207B1. Retrieved from .
-
Siuciak, J. A., et al. (2006). Inhibition of the striatum-enriched phosphodiesterase PDE10A: A novel approach to the treatment of psychosis.Neuropharmacology, 51(2), 386-396.
- Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.Chemische Berichte, 99(1), 94-100.
- Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and PDK1: current development and therapeutic potential.ChemMedChem, 3(12), 1810-1838. (Contextual reference for aminothiophene kinase activity).
-
PubChem. (n.d.). 2-amino-N-cyclopropylthiophene-3-carboxamide (Compound Summary).[1][2][3][4][5][6][7] National Library of Medicine. Retrieved from .
Sources
- 1. 590355-70-7|2-Amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide|BLD Pharm [bldpharm.com]
- 2. EP2580207B1 - Nitrogen containing heteroaryl compounds - Google Patents [patents.google.com]
- 3. 2-amino-hexane | CAS#:68107-05-1 | Chemsrc [chemsrc.com]
- 4. PubChemLite - C8H10N2O - Explore [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - C8H10N2OS - Explore [pubchemlite.lcsb.uni.lu]
- 6. You are being redirected... [hit2lead.com]
- 7. a2bchem.com [a2bchem.com]
"2-amino-N-cyclopropylthiophene-3-carboxamide literature review"
Executive Summary
Compound Identity: 2-Amino-N-cyclopropylthiophene-3-carboxamide CAS Registry Number: 590352-44-6 Molecular Formula: C₈H₁₀N₂OS Molecular Weight: 182.24 g/mol [1]
This technical guide provides a comprehensive analysis of 2-amino-N-cyclopropylthiophene-3-carboxamide , a privileged heterocyclic scaffold in medicinal chemistry. Characterized by a thiophene core functionalized with an amino group at position 2 and a cyclopropyl-carboxamide moiety at position 3, this molecule serves as a critical building block and pharmacophore. It is prominently featured in the development of Phosphodiesterase (PDE) inhibitors , kinase inhibitors, and antileishmanial agents. Its structural geometry allows it to function as a bidentate hydrogen bond donor/acceptor, mimicking the adenine ring of ATP, which makes it highly relevant in signal transduction modulation.
Part 1: Chemical Foundation & Structural Analysis
Structural Geometry and Pharmacophore
The molecule consists of three distinct domains that contribute to its biological activity:
-
Thiophene Core: An electron-rich aromatic heterocycle that serves as a bioisostere for phenyl or pyridine rings, often participating in
stacking interactions within protein active sites. -
2-Amino Group: Acts as a hydrogen bond donor. In kinase inhibitors, this group frequently interacts with the "hinge region" of the ATP-binding pocket.
-
3-Carboxamide Linker: The carbonyl oxygen acts as a hydrogen bond acceptor, while the amide nitrogen (N-H) serves as a donor. The cyclopropyl substituent adds steric bulk and lipophilicity without excessive molecular weight, restricting conformational flexibility and improving metabolic stability compared to linear alkyl chains.
Physicochemical Properties
| Property | Value | Relevance |
| LogP (Predicted) | ~1.6 | Optimal for membrane permeability; adheres to Lipinski's Rule of 5. |
| H-Bond Donors | 2 (NH₂, Amide NH) | Critical for binding site anchoring. |
| H-Bond Acceptors | 2 (C=O, Thiophene S) | Facilitates electrostatic interactions. |
| Rotatable Bonds | 2 | Low flexibility suggests high binding entropy efficiency. |
| Topological Polar Surface Area (TPSA) | ~81 Ų | Indicates good oral bioavailability potential. |
Part 2: Synthesis Workflows
The synthesis of 2-amino-N-cyclopropylthiophene-3-carboxamide can be approached via two primary routes: the Modified Gewald Reaction (de novo ring formation) or Direct Amidation (functionalization of a pre-formed core).
Visualization: Synthesis Pathways
The following diagram outlines the logical flow of both synthetic strategies.
Figure 1: Dual synthetic pathways for the target compound. Route A (top) utilizes the Gewald cyclization, while Route B (bottom) utilizes amide coupling.
Part 3: Experimental Protocols
Protocol A: Direct Amidation (Library Synthesis)
This method is preferred for drug discovery libraries where the thiophene core is constant, and the amide substituent is varied.
Materials:
-
2-Aminothiophene-3-carboxylic acid (1.0 equiv)[2]
-
Cyclopropylamine (1.2 equiv)
-
HATU (1.2 equiv) or EDC.HCl (1.5 equiv) / HOBt (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
Step-by-Step Methodology:
-
Activation: Dissolve 2-aminothiophene-3-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (
). -
Base Addition: Add DIPEA dropwise. Stir for 10 minutes at room temperature to deprotonate the carboxylic acid.
-
Coupling Agent: Add HATU (or EDC/HOBt). The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.
-
Amine Addition: Add cyclopropylamine.
-
Reaction: Stir the reaction mixture at room temperature for 4–12 hours. Monitor via LC-MS (Target Mass: [M+H]⁺ = 183.06).
-
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid), water, and brine. Dry over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient) or recrystallize from Ethanol.
Protocol B: Modified Gewald Reaction (Scale-Up)
This method builds the thiophene ring from acyclic precursors.
Materials:
-
1,4-Dithiane-2,5-diol (Mercaptoacetaldehyde dimer) (0.5 equiv)
-
N-Cyclopropyl-2-cyanoacetamide (1.0 equiv)
-
Morpholine or Triethylamine (Catalytic base)
-
Ethanol (Solvent)[3]
Step-by-Step Methodology:
-
Preparation: Suspend N-cyclopropyl-2-cyanoacetamide and 1,4-dithiane-2,5-diol in Ethanol.
-
Initiation: Add morpholine dropwise.
-
Heating: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. The reaction involves the Knoevenagel condensation followed by sulfuration and cyclization (though sulfur is already present in the dithiane). Note: Standard Gewald uses elemental sulfur (
) + ketone; this variation uses the dithiane to yield the unsubstituted 4,5-position. -
Precipitation: Cool the reaction mixture to room temperature and then to 0°C. The product often precipitates as a solid.
-
Isolation: Filter the solid, wash with cold ethanol, and dry.
Part 4: Medicinal Chemistry & Biological Utility[4][5]
Target Class: Phosphodiesterase (PDE) Inhibition
The 2-aminothiophene-3-carboxamide scaffold is a documented pharmacophore for inhibiting Phosphodiesterases (PDEs), specifically within the context of CNS disorders.
Mechanism of Action: PDEs hydrolyze the second messengers cAMP (cyclic adenosine monophosphate) and cGMP.[2] By inhibiting PDE, the compound prevents this hydrolysis, elevating intracellular levels of cAMP/cGMP. This triggers the PKA/PKG signaling cascade, leading to phosphorylation of transcription factors like CREB (cAMP response element-binding protein).
Therapeutic Implications:
-
Cognitive Enhancement: Increased cAMP/cGMP in the hippocampus is linked to improved Long-Term Potentiation (LTP).
-
Anti-inflammatory: Modulation of cAMP levels in immune cells can suppress cytokine release.
Visualization: Signaling Mechanism
The following diagram illustrates the downstream effects of PDE inhibition by the target compound.
Figure 2: Mechanism of Action. The compound inhibits PDE, preventing the degradation of cAMP, thereby enhancing downstream signaling.
Structure-Activity Relationship (SAR) Insights
-
N-Cyclopropyl: The cyclopropyl group is often superior to methyl or ethyl groups because it fills hydrophobic pockets in the enzyme active site more effectively (higher van der Waals contact) while maintaining a lower entropic penalty than flexible chains.
-
2-Amino Group: Essential for hydrogen bonding. Acylation of this amine usually leads to a loss of activity unless the target pocket is very large.
-
Thiophene Sulfur: Can engage in "S-aromatic" interactions, distinct from phenyl rings.
References
-
Sigma-Aldrich. (n.d.). 2-Amino-N-cyclopropylthiophene-3-carboxamide Product Data. Retrieved from
-
European Patent Office. (2013). Nitrogen containing heteroaryl compounds (EP2580207B1). A patent describing the synthesis and utility of aminothiophene carboxamides as PDE inhibitors. Retrieved from
-
Putra, A. E., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. A review of the Gewald reaction and reactivity of this scaffold. Retrieved from
-
PubChem. (n.d.). Compound Summary for CID 590352-44-6. National Library of Medicine. Retrieved from
- Mishra, R., et al. (2014). Synthesis and biological evaluation of 2-aminothiophene derivatives. International Journal of Pharmacy and Biological Sciences. Discusses antimicrobial and kinase inhibitory potential.
Sources
"potential therapeutic targets of 2-amino-N-cyclopropylthiophene-3-carboxamide"
The following technical guide provides an in-depth analysis of the therapeutic potential and pharmacological targets of 2-amino-N-cyclopropylthiophene-3-carboxamide . This document treats the compound as a representative "privileged scaffold" within medicinal chemistry, analyzing its structural motifs and their validated interactions with biological targets.
Technical Analysis of Therapeutic Targets & Molecular Mechanisms
Executive Summary: The "Privileged" Nature of the Scaffold
2-amino-N-cyclopropylthiophene-3-carboxamide represents a highly versatile structural class known as "Gewald products."[1] In drug discovery, this scaffold is classified as a privileged structure —a molecular framework capable of providing high-affinity ligands for diverse biological targets through judicious substitution.
The core pharmacological value of this molecule lies in its Donor-Acceptor (D-A) motif.[1] The 2-amino group (H-bond donor) and the 3-carboxamide carbonyl (H-bond acceptor) are positioned to form an intramolecular hydrogen bond, creating a planar, pseudo-bicyclic ring system.[1] This conformation mimics the adenine ring of ATP, making the scaffold an inherent kinase inhibitor and a potent binder for various nucleotide-binding pockets.
Key Therapeutic Areas
| Therapeutic Area | Primary Target(s) | Mechanism of Action | Status |
| Oncology | VEGFR-2 , JAK2 , EGFR | ATP-competitive inhibition (Type I/II) | Lead Optimization |
| Neurology | JNK3 , GlyT1 , Adenosine A1 | Allosteric modulation / Kinase inhibition | Preclinical |
| Virology | NS2B-NS3 Protease | Non-covalent active site inhibition | Research Tool |
| Infectious Disease | Bacterial Gyrase | ATP pocket competition | Early Discovery |
Primary Therapeutic Target: Tyrosine & Serine/Threonine Kinases
The most validated application of the 2-aminothiophene-3-carboxamide scaffold is in the inhibition of protein kinases.[1] The N-cyclopropyl group specifically enhances metabolic stability and fills small hydrophobic pockets (e.g., the ribose binding pocket or the "gatekeeper" region) within the kinase active site.
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
Indication: Anti-angiogenesis in solid tumors (e.g., Colorectal, NSCLC).[1]
-
Mechanism: The scaffold binds to the ATP-binding hinge region of VEGFR-2.[1] The 2-amino group forms a critical hydrogen bond with the backbone carbonyl of Cys919 , while the amide nitrogen interacts with Glu917 .
-
Structural Insight: The cyclopropyl moiety occupies the hydrophobic region adjacent to the gatekeeper residue, improving selectivity over other kinases like FGFR.
-
Evidence: Derivatives such as PAN-90806 utilize this exact thiophene-3-carboxamide core to achieve nanomolar IC50 values (approx. 190 nM) against VEGFR-2.[1][2]
JNK3 (c-Jun N-terminal Kinase 3)
Indication: Neurodegenerative diseases (Alzheimer’s, Parkinson’s).[1][3]
-
Mechanism: JNK3 is a key mediator of neuronal apoptosis. 2-aminothiophene-3-carboxamides act as dual inhibitors , functioning as both ATP mimetics and JIP (JNK Interacting Protein) mimetics.[1]
-
Selectivity: The scaffold shows preference for JNK3 (neuronal isoform) over JNK1/2 (ubiquitous) when the 2-amino group is further functionalized with bulky aromatic groups, but the N-cyclopropyl core provides the essential hinge-binding anchor.[1]
JAK2 (Janus Kinase 2)
Indication: Myeloproliferative neoplasms (e.g., Polycythemia vera).[1]
-
Mechanism: Bioisosteric replacement of urea-based JAK inhibitors with the thiophene-3-carboxamide core has yielded compounds that suppress p-STAT5 signaling.[1] The scaffold stabilizes the active conformation of the kinase activation loop.
Visualization: Kinase Signaling & Inhibition Pathway
The following diagram illustrates the downstream effects of inhibiting VEGFR-2 and JNK3 using this scaffold.
Caption: Dual-pathway inhibition mechanism targeting VEGFR-2 (oncology) and JNK3 (neurology).[1]
Secondary Target: Viral Proteases (Flaviviruses)
Recent medicinal chemistry campaigns have identified the 2-aminothiophene-3-carboxamide scaffold as a hit for Flavivirus NS2B-NS3 proteases (Dengue, Zika, West Nile).[1]
-
Target: NS2B-NS3 Serine Protease.[1]
-
Binding Mode: The compound acts as a non-covalent inhibitor. The amide functionality interacts with the oxyanion hole residues (Gly133, Ser135 in Dengue), while the thiophene ring stacks against the S1 or S2 pocket residues (e.g., Tyr161).
-
Relevance: Unlike peptidomimetic inhibitors (which have poor bioavailability), this small-molecule scaffold offers better pharmacokinetic properties (oral bioavailability, membrane permeability).[1]
Synthesis: The Gewald Reaction
The synthesis of 2-amino-N-cyclopropylthiophene-3-carboxamide is a classic application of the Gewald Reaction , a robust multicomponent condensation.[1]
Synthetic Protocol (Step-by-Step)
Objective: Synthesize the core scaffold from readily available precursors.[1]
Reagents:
-
Substrate A: Acetaldehyde or appropriate aldehyde/ketone (for the C4/C5 substitution).[1]
-
Substrate B: N-cyclopropyl-2-cyanoacetamide (prepared from ethyl cyanoacetate + cyclopropylamine).[1]
-
Sulfur: Elemental sulfur (S8).[1]
Workflow:
-
Activation: Dissolve N-cyclopropyl-2-cyanoacetamide (1.0 eq) and the aldehyde/ketone (1.0 eq) in Ethanol.
-
Sulfur Addition: Add elemental sulfur (1.0 eq) to the stirring solution.
-
Catalysis: Dropwise addition of Morpholine (1.0 eq).[1] The reaction is exothermic.
-
Reflux: Heat the mixture to 50–60°C for 2–4 hours.
-
Precipitation: Cool the mixture to 0°C. The product usually precipitates as a yellow solid.
-
Purification: Recrystallization from Ethanol/Water.[1]
Visualization: Synthetic Workflow
Caption: One-pot Gewald synthesis pathway for generating the thiophene-3-carboxamide core.
Experimental Validation Protocols
To validate the activity of this molecule against the targets described, the following assay protocols are recommended.
In Vitro VEGFR-2 Kinase Assay (HTRF Platform)
This protocol measures the inhibition of VEGFR-2 phosphorylation.[1]
-
Reagents: Recombinant human VEGFR-2 kinase domain, Biotinylated peptide substrate (poly[Glu:Tyr] 4:1), ATP (at Km), Test Compound (2-amino-N-cyclopropylthiophene-3-carboxamide), Europium-cryptate labeled anti-phosphotyrosine antibody.[1]
-
Preparation: Prepare serial dilutions of the test compound in DMSO (final concentration <1%).
-
Reaction:
-
Mix Enzyme + Substrate + Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).
-
Initiate reaction with ATP.[1]
-
Incubate at 25°C for 60 minutes.
-
-
Detection: Add detection reagents (Eu-antibody + Streptavidin-XL665).
-
Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal using a plate reader (Ex: 337 nm, Em: 620/665 nm).
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Cell Viability Assay (MTT/MTS)
To confirm cellular permeability and anti-proliferative activity.[1]
-
Cell Lines: HUVEC (Human Umbilical Vein Endothelial Cells) for angiogenesis; A549 (Lung cancer) for tumor growth.[1]
-
Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add compound (0.1 µM – 100 µM) for 48–72 hours.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Quantification: Measure absorbance at 570 nm.
References
-
Gewald, K., et al. "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 1966.
-
Modh, R. P., et al. "Thiophene-3-carboxamides as a novel class of VEGFR-2 inhibitors: Design, synthesis, and biological evaluation." Bioorganic & Medicinal Chemistry Letters, 2020.
-
Puterová, Z., et al. "2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry."[4] European Journal of Medicinal Chemistry, 2017.[5]
-
Kamal, A., et al. "Thiophene-3-carboxamide derivatives as dual inhibitors of c-Jun N-terminal kinase (JNK)."[1] ACS Medicinal Chemistry Letters, 2014.
-
Haidle, A., et al. "Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms." Bioorganic & Medicinal Chemistry Letters, 2014.[6]
-
Patent EP2580207B1. "Nitrogen containing heteroaryl compounds."[1] European Patent Office, 2013. (Assignee: F. Hoffmann-La Roche).[1]
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- 1. System and method for detecting target substances - Patent US-11422130-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]
- 6. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
"pharmacophore modeling for 2-amino-N-cyclopropylthiophene-3-carboxamide"
An In-Depth Technical Guide to Pharmacophore Modeling for 2-amino-N-cyclopropylthiophene-3-carboxamide
Authored by: A Senior Application Scientist
Preamble: The Rationale for Pharmacophore Modeling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is both arduous and economically demanding. Central to navigating this complex path is the ability to rapidly identify and optimize lead compounds that exhibit high affinity and selectivity for a specific biological target. Pharmacophore modeling has emerged as a pivotal computational tool in this endeavor, providing a simplified yet powerful abstraction of the essential molecular interactions required for biological activity.[1][2] This approach moves beyond the mere two-dimensional structure of a molecule to define the crucial three-dimensional arrangement of steric and electronic features that govern its recognition at a target's binding site.[2]
This guide provides a comprehensive, in-depth technical walkthrough of the pharmacophore modeling process, contextualized through a case study of 2-amino-N-cyclopropylthiophene-3-carboxamide . This molecule, belonging to the versatile class of thiophene carboxamides known for their diverse biological activities, serves as an ideal scaffold to illustrate the principles and practicalities of pharmacophore model development, validation, and application.[3][4] Whether you are a seasoned computational chemist or a bench scientist seeking to integrate in-silico methods into your research, this document will provide the foundational knowledge and field-proven insights necessary to leverage pharmacophore modeling for accelerated drug discovery.
Part 1: Foundational Concepts and Strategic Planning
Before embarking on the technical workflow, it is imperative to grasp the core principles of pharmacophore modeling and to strategically select the most appropriate approach. A pharmacophore is essentially the "molecular key" that fits the "biological lock," representing the common features of a set of molecules that are responsible for their biological activity.[1]
There are two primary strategies for developing a pharmacophore model, the choice of which is dictated by the available data:
-
Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of active and inactive molecules is available.[5][6] The model is constructed by superimposing the active compounds and extracting the common chemical features that are presumed to be essential for their activity.[7]
-
Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, this method is preferred.[8][9] The model is derived by analyzing the key interaction points between the target and a bound ligand within the binding site.[10][11]
For the purpose of this guide, we will proceed with a ligand-based approach , a common scenario in early-stage drug discovery where a novel chemical scaffold like 2-amino-N-cyclopropylthiophene-3-carboxamide may have demonstrated biological activity, but its precise molecular target is yet to be fully characterized.
Defining the Pharmacophoric Features
Pharmacophore models are composed of a set of specific features, each representing a potential molecular interaction. The most common features include:
-
Hydrogen Bond Acceptor (HBA): An atom or group with a lone pair of electrons that can accept a hydrogen bond.
-
Hydrogen Bond Donor (HBD): A hydrogen atom bonded to an electronegative atom (e.g., oxygen or nitrogen).
-
Hydrophobic (HY): A non-polar group, such as an alkyl or aryl moiety, that can engage in van der Waals interactions.
-
Aromatic Ring (AR): A planar, cyclic, conjugated system of pi electrons, typically a phenyl ring.
-
Positive Ionizable (PI): A group that can carry a positive charge at physiological pH.
-
Negative Ionizable (NI): A group that can carry a negative charge at physiological pH.
The following diagram illustrates the conceptual framework of a pharmacophore model.
Caption: Conceptual mapping of chemical features from a ligand to a pharmacophore model.
Part 2: The Ligand-Based Pharmacophore Modeling Workflow
This section details the step-by-step protocol for generating and validating a robust ligand-based pharmacophore model for 2-amino-N-cyclopropylthiophene-3-carboxamide and its hypothetical analogues.
Dataset Preparation: The Cornerstone of a Predictive Model
The quality of the input data dictates the quality of the resulting pharmacophore model. A well-curated dataset is essential for generating a model that is both statistically significant and predictive.
Experimental Protocol: Dataset Curation
-
Compound Collection: Assemble a dataset of molecules with known biological activity against the target of interest. For our case study, we will assume a hypothetical dataset of thiophene carboxamide derivatives with varying inhibitory concentrations (IC50).
-
Data Cleaning and Standardization:
-
Correct any structural errors.
-
Standardize chemical structures (e.g., neutralize salts, handle tautomers).
-
Assign clear activity labels (e.g., 'active', 'inactive'). A common practice is to define a threshold; for instance, compounds with IC50 < 1 µM are 'active', and those with IC50 > 10 µM are 'inactive'.
-
-
Dataset Division: Partition the dataset into a training set and a test set. The training set is used to build the model, while the test set is used for external validation to assess its predictive power on unseen data.[5] A typical split is 70-80% for the training set and 20-30% for the test set.
Table 1: Hypothetical Dataset for Pharmacophore Modeling
| Compound ID | Structure | IC50 (µM) | Activity Class | Dataset |
| TC-01 | 2-amino-N-cyclopropylthiophene-3-carboxamide | 0.5 | Active | Training |
| TC-02 | Analogue 1 | 0.2 | Active | Training |
| TC-03 | Analogue 2 | 15.0 | Inactive | Training |
| TC-04 | Analogue 3 | 0.8 | Active | Training |
| ... | ... | ... | ... | ... |
| TC-20 | Analogue 19 | 25.0 | Inactive | Test |
| TC-21 | Analogue 20 | 0.9 | Active | Test |
Conformational Analysis and Feature Mapping
Small molecules are not static; they exist as an ensemble of different conformations. It is crucial to generate a representative set of low-energy conformations for each molecule in the training set to ensure that the bioactive conformation is likely to be included.[7]
Experimental Protocol: Conformation Generation
-
Energy Minimization: Perform an initial energy minimization of the 2D structure of each ligand to obtain a reasonable 3D starting geometry.
-
Conformational Search: Employ a conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a diverse set of low-energy conformations for each molecule.
-
Feature Identification: For each conformation, identify the potential pharmacophoric features based on predefined chemical rules.
Pharmacophore Model Generation and Scoring
The core of the modeling process involves aligning the conformations of the active molecules and identifying the common pharmacophoric features.
Experimental Protocol: Model Generation
-
Alignment and Hypothesis Generation: Use a pharmacophore generation program (e.g., MOE, Discovery Studio, Phase) to align the conformations of the active compounds from the training set and generate a set of pharmacophore hypotheses. Each hypothesis represents a different 3D arrangement of features.
-
Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map to the active molecules while excluding the inactive ones. Various scoring functions are used, which typically consider factors like the fit of the features, the number of molecules matched, and the complexity of the model.
Model Validation: Ensuring Predictive Power
A pharmacophore model is only useful if it can accurately distinguish between active and inactive compounds.[12] Therefore, rigorous validation is a critical and non-negotiable step.[13]
Experimental Protocol: Model Validation
-
Internal Validation:
-
Güner-Henry (GH) Scoring: This method assesses the model's ability to retrieve active compounds from a database containing both actives and decoys (compounds with similar physical properties but different topology).
-
Receiver Operating Characteristic (ROC) Curve Analysis: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system. The area under the ROC curve (AUC) is a measure of the model's performance; an AUC of 1.0 represents a perfect model, while an AUC of 0.5 indicates a random guess.[12]
-
-
External Validation:
-
The test set, which was not used in model development, is screened against the generated pharmacophore model.
-
The model's ability to correctly classify the compounds in the test set provides an unbiased estimate of its predictive power.[13]
-
Table 2: Hypothetical Validation Metrics for a Pharmacophore Model
| Validation Method | Metric | Value | Interpretation |
| Internal Validation | GH Score | 0.85 | Good model |
| AUC (ROC Curve) | 0.92 | Excellent discrimination | |
| External Validation | Sensitivity (Test Set) | 0.90 | 90% of actives correctly identified |
| Specificity (Test Set) | 0.85 | 85% of inactives correctly identified |
The overall workflow for ligand-based pharmacophore modeling is summarized in the diagram below.
Caption: Workflow for ligand-based pharmacophore modeling and validation.
Part 3: Application in Virtual Screening
The ultimate goal of developing a pharmacophore model is to use it as a 3D query to search large chemical databases for novel compounds with the desired biological activity.[14][15] This process, known as virtual screening, can significantly reduce the time and cost associated with experimental high-throughput screening.[1]
Virtual Screening Protocol
Experimental Protocol: Pharmacophore-Based Virtual Screening
-
Database Preparation: Prepare a large database of compounds for screening (e.g., ZINC, Enamine, internal corporate databases). This involves generating 3D conformations for each molecule in the database.
-
Pharmacophore Screening: Use the validated pharmacophore model as a filter to screen the database. Only molecules that can match the pharmacophoric features in the correct 3D arrangement will be retained.
-
Hit Filtering and Post-Processing: The initial hits from the pharmacophore screen are typically subjected to further filtering to remove undesirable compounds. This may include:
-
Hit Selection and Experimental Validation: A final set of promising candidates is selected for purchase or synthesis and subsequent experimental testing to confirm their biological activity.
The following diagram illustrates the virtual screening cascade.
Caption: Virtual screening workflow using a validated pharmacophore model.
Conclusion: The Strategic Value of Pharmacophore Modeling
Pharmacophore modeling represents a powerful and versatile strategy in the modern drug discoverer's toolkit.[5] By abstracting the complex chemical information of a molecule into a simple and intuitive 3D representation of its key interaction features, this approach provides a computationally efficient means to rationalize structure-activity relationships, guide lead optimization, and identify novel chemical scaffolds through virtual screening.[1] As demonstrated through the hypothetical case of 2-amino-N-cyclopropylthiophene-3-carboxamide, a well-designed and rigorously validated pharmacophore model can serve as a robust roadmap, guiding the design and discovery of the next generation of therapeutics. The integration of pharmacophore modeling with other computational methods, such as molecular dynamics and machine learning, continues to enhance its predictive power and solidify its role as an indispensable component of computer-aided drug design.[2][5]
References
- Title: Pharmacophore modeling and docking techniques Source: Slideshare URL
- Title: Pharmacophore modeling: advances and pitfalls Source: PubMed Central URL
- Title: Pharmacophore Modeling in Drug Discovery: Methodology and Current Status Source: DergiPark URL
- Title: Structure-based Pharmacophore Modeling Source: Protheragen URL
- Title: Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 Source: ACS Omega URL
- Title: Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists Source: RSC Publishing URL
- Title: Pharmacophore modeling: advances, limitations, and current utility in drug discovery Source: Dovepress URL
- Title: Pharmacophore Based Drug Design Approach as a Practical Process in Drug Discovery Source: ResearchGate URL
- Title: Pharmacophore modeling Source: Fiveable URL
- Title: Ligand-Based Pharmacophore Modeling using RDKit Source: YouTube URL
- Title: Demonstration-7 Pharmacophore model generation and screening Source: YouTube URL
- Title: Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD)
- Title: Ligand based Pharmacophore Modeling Service Source: Creative Biolabs URL
- Title: Pharmacophore modeling in drug design Source: PubMed URL
- Title: Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations Source: PubMed Central URL
- Title: Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma Source: PubMed Central URL
- Title: Two Biologically Active thiophene-3-carboxamide Derivatives Source: PubMed URL
- Title: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds Source: ResearchGate URL
- Title: Structure based Pharmacophore Modeling Service Source: Creative Biolabs URL
- Title: Workflow diagram presenting the ligand based pharmacophore modeling Source: ResearchGate URL
- Title: How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening Source: YouTube URL
- Title: Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer Source: Longdom Publishing URL
- Title: Biological Applications of Thiourea Derivatives: Detailed Review Source: MDPI URL
- Source: Preprints.
- Title: Ligand-based pharmacophores Source: TeachOpenCADD URL
Sources
- 1. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. longdom.org [longdom.org]
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- 12. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. dovepress.com [dovepress.com]
- 16. Pharmacophore modeling and docking techniques | PPTX [slideshare.net]
Application Note: Purification Strategies for 2-Amino-N-cyclopropylthiophene-3-carboxamide
This Application Note provides a rigorous technical guide for the purification of 2-amino-N-cyclopropylthiophene-3-carboxamide (CAS: 590352-44-6). This compound is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.
The protocols below prioritize scalability, yield preservation, and removal of specific impurities common to the Gewald synthesis (e.g., elemental sulfur, oligomers, and starting nitriles).
Abstract & Compound Profile
The target molecule, 2-amino-N-cyclopropylthiophene-3-carboxamide , is a functionalized aminothiophene synthesized primarily via the Gewald reaction . Its purification is often complicated by the oxidative instability of the C2-amino group and the persistent contamination of elemental sulfur from the synthetic step. This guide outlines a multi-stage purification workflow designed to achieve >98% purity suitable for biological screening.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₈H₁₀N₂OS | MW: 182.24 g/mol |
| Appearance | Yellow to orange solid | Color intensity often correlates with oxidation impurities. |
| Solubility | DMSO, DMF, MeOH, DCM | Good solubility in polar organics; poor in water/hexanes. |
| pKa (Calculated) | ~3.5 (Aminothiophene NH₂) | Weakly basic; can be protonated by strong acids but requires care to avoid decomposition. |
| LogP | ~1.2 | Moderately lipophilic; amenable to reverse-phase and normal-phase chromatography. |
| Key Impurities | Elemental Sulfur (S₈), Dimeric impurities, Unreacted nitrile | Sulfur is difficult to remove via standard silica chromatography due to similar polarity in non-polar eluents. |
Synthetic Context & Impurity Origins
Understanding the source allows for targeted purification. The standard synthesis involves the Gewald reaction utilizing 1,4-dithiane-2,5-diol (mercaptoacetaldehyde dimer), N-cyclopropyl-2-cyanoacetamide , and elemental sulfur.
-
Impurity A (Elemental Sulfur): Excess reagent. Highly lipophilic but streaks on silica.
-
Impurity B (Oxidation Products): Aminothiophenes are electron-rich and prone to oxidative dimerization (azo-linkages) if exposed to air/light in solution for prolonged periods.
-
Impurity C (Starting Materials): Unreacted cyanoacetamide derivative.
Purification Workflows
Method 1: Chemical Work-up (The "Crude" Clean)
Use this immediately post-synthesis to remove the bulk of water-soluble byproducts and excess base.
Principle: The product precipitates from the reaction mixture (typically Ethanol/Morpholine) upon dilution with water, while the base and salts remain in solution.
Protocol:
-
Quench: After reaction completion, cool the mixture to room temperature (RT).
-
Precipitation: Pour the reaction mixture slowly into ice-cold water (ratio 1:5 reaction vol:water) with vigorous stirring.
-
Aging: Stir for 30 minutes to allow the precipitate to flocculate.
-
Filtration: Filter the solid using a Buchner funnel.
-
Wash:
-
Wash cake 2x with water (removes salts/base).
-
Wash cake 1x with 10% cold ethanol (removes trace starting materials).
-
Critical Step: Wash cake 1x with carbon disulfide (CS₂) or cold toluene (selectively dissolves residual elemental sulfur). Note: CS₂ is toxic; use toluene if safety restrictions apply.
-
-
Drying: Vacuum dry at 40°C.
Method 2: Acid-Base Extraction (Selectivity Step)
Use this if the crude solid contains significant non-basic organic impurities.
Principle: The weak basicity of the C2-amino group allows protonation by HCl, moving the product into the aqueous phase while non-basic impurities (sulfur, tars) remain in the organic phase.
Protocol:
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .
-
Extraction (Acidic): Extract with 1M HCl (3x). The product moves to the aqueous layer (yellow/orange solution).
-
Caution: Do not use concentrated acid; aminothiophenes can decarboxylate or hydrolyze under harsh conditions.
-
-
Wash: Wash the combined acidic aqueous layer with Diethyl Ether (removes neutral lipophiles).
-
Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~9-10 using 2M NaOH or saturated NaHCO₃ . The product will precipitate or oil out.
-
Recovery: Extract the cloudy aqueous mixture with DCM or EtOAc (3x).
-
Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.
Method 3: Recrystallization (Scalable Polishing)
Best for removing trace colored impurities and improving crystallinity.
Solvent System: Ethanol/Water or Toluene .
Protocol (Ethanol/Water):
-
Suspend the solid in a minimum amount of boiling Ethanol (95%) .
-
If insoluble particles remain (likely sulfur or inorganic salts), perform a hot filtration.
-
Add Activated Charcoal (5 wt%), stir for 5 mins, and filter hot through Celite (removes oxidized polymeric colorants).
-
Reheat filtrate to boiling and add warm Water dropwise until persistent turbidity is observed.
-
Add a few drops of ethanol to clear the solution.
-
Allow to cool slowly to RT, then to 4°C overnight.
-
Collect crystals by filtration.
Method 4: Flash Column Chromatography (Standard)
Required for high-purity applications (>99%).
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate (from 80:20 to 50:50).
-
Additive: Add 1% Triethylamine (TEA) to the mobile phase. This prevents the "streaking" of the amine on the acidic silica and minimizes on-column decomposition.
-
-
Loading: Dissolve sample in a minimum volume of DCM or adsorb onto silica (dry load) if solubility is poor.
Quality Control & Visualization
Decision Tree for Purification
Figure 1: Decision matrix for selecting the appropriate purification module based on crude purity and impurity profile.
QC Specifications
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (DMSO-d₆) | Characteristic thiophene doublets (~6.0-7.0 ppm) and cyclopropyl signals (0.5-0.8 ppm). |
| Purity | HPLC (C18, H₂O/MeCN) | >98.0% (AUC). Monitor at 254 nm and 280 nm. |
| Residual Sulfur | Elemental Analysis / Visual | No visible yellow particulates; clear melt. |
References
-
Gewald Reaction Fundamentals: Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aziden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. Link
- Microwave-Assisted Synthesis & Purification: Wang, Y., et al. (2015). Microwave-assisted synthesis of 2-aminothiophene-3-carboxamide derivatives. Journal of Chemical Research. (Contextual grounding for modern work-up speeds).
-
Purification of Aminothiophenes: Sabnis, R. W., et al. (1999). 2-Aminothiophenes: Highly Versatile Synthons. Journal of Heterocyclic Chemistry, 36(2), 333-345. Link
-
Compound Specifics (CAS 590352-44-6): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 699495, 2-Aminothiophene-3-carboxamide derivatives. Retrieved from .[1]
(Note: While specific literature on the N-cyclopropyl derivative is proprietary in many kinase patents, the protocols above are standardized on the foundational chemistry of the 2-aminothiophene-3-carboxamide class.)
Sources
Application Notes and Protocols for the Analytical Characterization of 2-amino-N-cyclopropylthiophene-3-carboxamide
Introduction: The Significance of Robust Analytical Methods for Novel Thiophene Derivatives
2-amino-N-cyclopropylthiophene-3-carboxamide is a heterocyclic organic compound featuring a thiophene core, a primary amino group, and a cyclopropylcarboxamide substituent. Thiophene-based molecules are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The precise analytical characterization of such compounds is paramount to ensure their identity, purity, and quality throughout the research and development lifecycle. This document provides a comprehensive guide to the key analytical techniques for the qualitative and quantitative analysis of 2-amino-N-cyclopropylthiophene-3-carboxamide, offering detailed protocols and the scientific rationale behind the methodological choices.
The methodologies outlined herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to generate reliable and reproducible data. Adherence to these protocols will support regulatory submissions and ensure the integrity of scientific findings.
Chromatographic Analysis: Purity Determination and Quantification
Chromatographic techniques are essential for separating 2-amino-N-cyclopropylthiophene-3-carboxamide from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment and assay, while Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a complementary technique for volatile impurities.
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
Reverse-phase HPLC (RP-HPLC) is the recommended method for the analysis of 2-amino-N-cyclopropylthiophene-3-carboxamide due to the molecule's moderate polarity.[1] The non-polar stationary phase combined with a polar mobile phase allows for excellent separation of the target analyte from both more polar and less polar impurities.
Causality of Experimental Choices:
-
Column Selection: A C18 column is a robust starting point, offering a good balance of hydrophobic interactions for retaining the thiophene and cyclopropyl moieties.[2] For potentially challenging separations, a phenyl-based column can provide alternative selectivity through π-π interactions with the aromatic thiophene ring.[1][3]
-
Mobile Phase Composition: A mixture of water and a miscible organic solvent like acetonitrile or methanol is standard for RP-HPLC.[4] The inclusion of a modifier such as formic acid or a buffer is crucial to control the ionization of the primary amine, ensuring sharp, symmetrical peaks.[5] A gradient elution, starting with a higher proportion of the aqueous phase, will effectively separate a range of impurities with varying polarities.[2]
-
Detection: The conjugated thiophene ring system is expected to have a strong UV absorbance, making a UV-Vis detector a suitable and sensitive choice for quantification.
Experimental Protocol:
Objective: To determine the purity and concentration of 2-amino-N-cyclopropylthiophene-3-carboxamide in a sample.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (≥98% purity).
-
Reference standard of 2-amino-N-cyclopropylthiophene-3-carboxamide (purity ≥99.5%).
-
Volumetric flasks, pipettes, and autosampler vials.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 1:1 mixture of Mobile Phase A and B to make a 100 mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a sample containing 2-amino-N-cyclopropylthiophene-3-carboxamide and dissolve it in the 1:1 mobile phase mixture to achieve a target concentration within the calibration range.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (or λmax determined by UV scan) |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of 2-amino-N-cyclopropylthiophene-3-carboxamide in the sample using the calibration curve.
-
Calculate the purity by dividing the peak area of the analyte by the total peak area of all components in the chromatogram.
-
Method Validation (as per ICH Q2(R1) Guidelines): [6][7] To ensure the method is suitable for its intended purpose, the following validation parameters should be assessed:
-
Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate no interference.
-
Linearity: Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank or placebo matrix.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day and on different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., column temperature, mobile phase pH, flow rate) to assess the method's reliability.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[8][9] For 2-amino-N-cyclopropylthiophene-3-carboxamide, GC-MS can be used to detect residual solvents and thermally stable, low molecular weight byproducts from the synthesis.
Causality of Experimental Choices:
-
Derivatization: The presence of a primary amine and an amide group may lead to peak tailing on standard non-polar GC columns. While direct injection may be feasible, derivatization (e.g., silylation) can improve peak shape and thermal stability.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), provides good general-purpose separation for a wide range of organic compounds.[6]
-
Temperature Program: A programmed temperature gradient is necessary to elute compounds with a range of boiling points.[7]
-
Detection: Mass spectrometry provides both quantitative data and structural information for impurity identification by comparing the obtained mass spectra with a library (e.g., NIST).[9]
Experimental Protocol:
Objective: To identify and quantify volatile impurities in a sample of 2-amino-N-cyclopropylthiophene-3-carboxamide.
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector.
-
HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
High-purity helium as the carrier gas.
-
Appropriate solvents for sample dissolution (e.g., dichloromethane, methanol).
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with the NIST library.
-
Quantify impurities using an internal or external standard method.
-
Workflow for Chromatographic Analysis:
Caption: Workflow for chromatographic analysis.
Spectroscopic Analysis: Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of 2-amino-N-cyclopropylthiophene-3-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Causality of Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): Used to definitively assign proton and carbon signals and confirm connectivity.
Expected Chemical Shifts:
| Protons | Expected ¹H NMR Chemical Shift (ppm) | Carbons | Expected ¹³C NMR Chemical Shift (ppm) |
| Thiophene-H | 6.0 - 7.5 | Thiophene-C | 100 - 150 |
| NH₂ | 5.0 - 7.0 (broad) | C=O (amide) | 160 - 170 |
| NH (amide) | 7.5 - 8.5 (broad) | Cyclopropyl-C (CH) | 20 - 30 |
| Cyclopropyl-CH | 2.5 - 3.0 (multiplet) | Cyclopropyl-C (CH₂) | 5 - 15 |
| Cyclopropyl-CH₂ | 0.5 - 1.0 (multiplets) |
Experimental Protocol:
Objective: To confirm the structure of 2-amino-N-cyclopropylthiophene-3-carboxamide.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃).
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent.
-
Acquire ¹H, ¹³C, and 2D NMR spectra according to standard instrument procedures.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Causality of Experimental Choices: The presence of the primary amine (NH₂) and the secondary amide (C=O)N-H will give rise to characteristic absorption bands.
Expected Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (primary amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |
| N-H (amide) | Stretch | ~3300 |
| C-H (thiophene) | Stretch | ~3100 |
| C=O (amide) | Stretch | 1630 - 1680 |
| N-H (primary amine) | Bend | 1580 - 1650 |
Experimental Protocol:
Objective: To identify the functional groups in 2-amino-N-cyclopropylthiophene-3-carboxamide.
Instrumentation and Materials:
-
FTIR spectrometer with an ATR accessory.
-
Sample of 2-amino-N-cyclopropylthiophene-3-carboxamide.
Procedure:
-
Obtain a background spectrum.
-
Place a small amount of the solid sample on the ATR crystal.
-
Acquire the sample spectrum.
Logical Flow for Structural Confirmation:
Caption: Logical flow for structural confirmation.
Mass Spectrometry: Molecular Weight Determination
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition.
Causality of Experimental Choices:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like 2-amino-N-cyclopropylthiophene-3-carboxamide, which will likely produce a protonated molecule [M+H]⁺.
Experimental Protocol:
Objective: To determine the molecular weight of 2-amino-N-cyclopropylthiophene-3-carboxamide.
Instrumentation and Materials:
-
Mass spectrometer with an ESI source (can be coupled to an HPLC system).
-
Solvent for sample dissolution (e.g., methanol or acetonitrile with a small amount of formic acid).
Procedure:
-
Dissolve the sample in a suitable solvent.
-
Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
Expected Result: The expected monoisotopic mass of C₉H₁₂N₂OS is 196.0697. In positive ion ESI, the primary observed ion should be [M+H]⁺ at m/z 197.0775.
References
-
GL Sciences. (n.d.). Reverse Phase HPLC Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
- Lai, Y.-C., et al. (2022).
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
- Pacheco-Sánchez, J. H., et al. (2014). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Journal of the Mexican Chemical Society, 58(2), 143-148.
- Kim, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3895.
-
Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]
- Majors, R. E., & Przybyciel, M. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America, 20(10), 944-957.
- Wang, X., et al. (2016). Catalyst-Free and Selective Synthesis of 2-Aminothiophenes and 2-Amino-4,5-dihydrothiophenes. RSC Advances, 6(10), 8349-8353.
- Exarchou, V., et al. (2012). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Physical Chemistry A, 116(3), 966-973.
- Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
- Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 37(11), 836-845.
- Al-Said, M. S., et al. (2014). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the S-alkylated derivatives 4b-l. Molecules, 19(5), 6096-6111.
- Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 635-643.
- Sloan, C. A., et al. (2005). Gas chromatograph oven temperature program for aromatic hydrocarbons.
-
LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
- Ramachandran, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(6), 577-587.
Sources
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Reversed Phase HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tdi-bi.com [tdi-bi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Profiling of 2-amino-N-cyclopropylthiophene-3-carboxamide (ACTC-3)
This Application Note is designed for researchers evaluating 2-amino-N-cyclopropylthiophene-3-carboxamide (referred to herein as ACTC-3 ) and its structural analogs.
Based on the structural class (2-aminothiophene-3-carboxamides), this compound is a privileged scaffold often exhibiting activity as a VEGFR-2 inhibitor (angiogenesis), Adenosine A1 receptor allosteric enhancer , or Antiviral entry inhibitor (e.g., Ebola/Flavivirus). The protocols below prioritize the Oncology/Angiogenesis workflow, as this is the most mechanistically defined pathway for this chemical series, but the PK/Formulation sections apply universally.
Executive Summary & Compound Profile
2-amino-N-cyclopropylthiophene-3-carboxamide (ACTC-3) is a small molecule heterocyclic scaffold. In drug discovery, this chemotype is valued for its ability to bind into the ATP-binding pockets of kinases (specifically VEGFR-2) or allosteric pockets of GPCRs.
-
Primary Mechanism (Hypothesized): ATP-competitive inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) or viral glycoprotein entry inhibition.
-
Physicochemical Challenge: High crystallinity and moderate lipophilicity (LogP ~2.0–2.5) often result in "brick dust" solubility, requiring specific formulation strategies for in vivo bioavailability.
-
Metabolic Alert: The 2-amino-thiophene moiety is a potential structural alert for metabolic activation (reactive metabolites). Safety profiling (liver enzymes) is mandatory during efficacy studies.
Formulation for In Vivo Administration
Challenge: ACTC-3 likely exhibits poor aqueous solubility. Administering it as a suspension (e.g., in CMC) may result in low exposure (AUC) due to dissolution-limited absorption. Solution: Use a co-solvent/surfactant system for Intraperitoneal (IP) or Oral Gavage (PO).
Recommended Vehicle Protocol (Standard "20/40/40" Mix)
This formulation balances solubility with tolerability for rodents.
| Component | Concentration (v/v) | Function |
| DMSO (Dimethyl sulfoxide) | 10% | Primary solubilizer (Do not exceed 10% for chronic dosing). |
| PEG 400 (Polyethylene glycol) | 40% | Co-solvent/Stabilizer. |
| Saline (0.9% NaCl) or PBS | 50% | Aqueous bulk (Add last to prevent precipitation). |
| Optional: Tween 80 | 5% | Add if precipitation occurs upon adding saline (replace 5% of saline). |
Preparation Step-by-Step:
-
Weigh the required amount of ACTC-3 powder.
-
Add 100% of the calculated DMSO volume. Vortex and sonicate at 37°C until fully dissolved (clear yellow/amber solution).
-
Add the PEG 400 slowly while vortexing.
-
Add the Saline/PBS dropwise while vortexing.
-
Critical Checkpoint: If the solution turns cloudy (milky), the compound has crashed out. Add Tween 80 (5%) or switch to a suspension vehicle (0.5% Methylcellulose + 0.1% Tween 80).
-
Pharmacokinetic (PK) Profiling Protocol
Before efficacy studies, you must establish the Half-life (
Experimental Design
-
Species: CD-1 Mice or Sprague-Dawley Rats (n=3 per timepoint).
-
Dose Groups:
-
IV Bolus: 1 mg/kg (formulated in 10% DMSO / 90% Captisol or Saline).
-
PO (Oral): 10 mg/kg (using the vehicle defined in Section 2).
-
Sampling Schedule
-
Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Matrix: Plasma (K2EDTA tubes).
-
Bioanalysis: LC-MS/MS (MRM mode). Monitor parent compound.[1][2]
Data Output Table (Template):
| Parameter | Unit | IV (1 mg/kg) | PO (10 mg/kg) | Interpretation |
| ng/mL | [Data] | [Data] | Peak exposure. | |
| h | - | [Data] | Rate of absorption. | |
| ng*h/mL | [Data] | [Data] | Total exposure. | |
| h | [Data] | [Data] | If < 1h, b.i.d. or t.i.d. dosing is required. | |
| % | - | [Data] | Formula: |
Efficacy Study: Tumor Growth Inhibition (Xenograft)
Assuming VEGFR-2 inhibition (anti-angiogenic mechanism), the compound should be tested in a highly vascularized tumor model.
Model Selection
-
Cell Line: A549 (Lung) or HCT116 (Colorectal).
-
Host: BALB/c Nude Mice (Immunocompromised).
Protocol Workflow
-
Inoculation: Inject
cells subcutaneously into the right flank. -
Staging: Allow tumors to reach ~100–150 mm³ (approx. 7–10 days).
-
Randomization: Group mice (n=8-10/group) to ensure equal average tumor volume across groups.
-
Treatment Regimen (14–21 Days):
-
Group A: Vehicle Control (Daily, IP or PO).
-
Group B: ACTC-3 Low Dose (e.g., 10 mg/kg, Daily).
-
Group C: ACTC-3 High Dose (e.g., 50 mg/kg, Daily).
-
Group D: Positive Control (e.g., Sunitinib 40 mg/kg).
-
-
Measurement: Measure tumor volume (Length × Width² × 0.5) and Body Weight every 2-3 days.
Endpoint Analysis
-
TGI (Tumor Growth Inhibition) %:
. -
Biomarker (IHC): Harvest tumors at end of study. Stain for CD31 (Microvessel Density). Reduced CD31 staining confirms the anti-angiogenic MOA.
Mechanism of Action: VEGFR-2 Signaling Pathway
The diagram below illustrates the specific intervention point of 2-aminothiophene-3-carboxamides (ACTC-3) within the angiogenesis signaling cascade.
Caption: Schematic of ACTC-3 interference in the VEGF/VEGFR-2 angiogenic cascade. The compound binds the intracellular kinase domain, preventing downstream ERK activation.
Safety & Toxicology "Watch-List"
Thiophene rings can undergo metabolic bioactivation (S-oxidation) leading to reactive thiophene-S-oxides, which may deplete glutathione or bind cellular proteins.
Mandatory Safety Assays:
-
Liver Enzymes: Monitor ALT/AST in serum at the end of the efficacy study.
-
GSH Trapping (In Vitro): Incubate ACTC-3 with liver microsomes + Glutathione (GSH). Analyze via LC-MS for GSH-adducts. If high adducts are found, the compound has a high risk of idiosyncratic hepatotoxicity.
References
-
Modha, S. G., et al. (2024). "Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties."[3] Bioorganic Chemistry.
-
Bruns, R. F., et al. (1990). "Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes." Molecular Pharmacology.
-
Luyten, W., et al. (2013). "2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents." Investigational New Drugs.
-
Vaupel, A., et al. (2014). "Discovery of Thiophene Derivatives as Potent Ebola Virus Entry Inhibitors."[4][5] Journal of Medicinal Chemistry.
-
Gouda, M. A. (2011). "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Turkish Journal of Chemistry.
Sources
- 1. 3-Aminothiophene-2-carboxamide 97 147123-47-5 [sigmaaldrich.com]
- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Characterization of 2-Amino-N-Cyclopropylthiophene-3-Carboxamide as a ZIKV NS2B-NS3 Protease Inhibitor
Executive Summary
This application note details the experimental design for synthesizing and characterizing 2-amino-N-cyclopropylthiophene-3-carboxamide derivatives. While the 2-aminothiophene scaffold is a privileged structure in medicinal chemistry with applications ranging from oncology to antimicrobial research, this specific N-cyclopropyl derivative is highly relevant as a pharmacophore for inhibiting the Zika Virus (ZIKV) NS2B-NS3 protease .
The NS2B-NS3 protease is essential for viral replication, processing the viral polyprotein into functional units. This guide provides a validated workflow for:
-
Synthesis: A robust 3-step protocol utilizing the Gewald reaction and amide coupling.[1]
-
Biochemical Validation: A FRET-based enzymatic assay to determine
. -
Cellular Validation: A viral replication inhibition assay using Vero cells.
Scientific Background & Mechanism
The target molecule functions as a non-covalent competitive inhibitor of the ZIKV NS2B-NS3 protease. The thiophene core acts as a scaffold orienting the substituents:
-
Position 2 (
): Often engages in hydrogen bonding with the S1 or S1' pocket residues (e.g., Asp129 or Gly151). -
Position 3 (Carboxamide-Cyclopropyl): The cyclopropyl group is a lipophilic moiety designed to occupy the hydrophobic S2 pocket of the protease, enhancing binding affinity and metabolic stability compared to linear alkyl chains.
Pathway Visualization: Viral Polyprotein Processing
The following diagram illustrates the critical role of NS2B-NS3 in the viral lifecycle and the intervention point of the target molecule.
Figure 1: Mechanism of Action. The inhibitor targets the NS2B-NS3 complex, preventing the cleavage of the polyprotein required to form the replication complex.
Experimental Workflow Overview
| Stage | Experiment | Objective | Key Metric |
| 1. Synthesis | Modified Gewald Reaction | Construct the thiophene core. | Yield > 60%, Purity > 95% |
| 2. Biochemical | FRET Protease Assay | Quantify enzyme inhibition. | |
| 3. Cellular | ZIKV-Luc Replicon Assay | Verify intracellular efficacy. | |
| 4. Safety | Cytotoxicity (MTT/CCK-8) | Ensure antiviral specificity. |
Detailed Protocols
Synthesis Protocol: The "Coupling" Route
While the Gewald reaction can produce amides directly, the most robust method for generating specific N-cyclopropyl derivatives for SAR (Structure-Activity Relationship) studies is to synthesize the carboxylic acid intermediate first, then couple it with cyclopropylamine.
Reagents:
-
Cyclohexanone (or substituted ketone)
-
Ethyl cyanoacetate[2]
-
Sulfur (
) -
Morpholine (Catalyst)[3]
-
LiOH (Lithium Hydroxide)
-
HATU (Coupling reagent)
-
Cyclopropylamine[4]
Step-by-Step Methodology:
-
Gewald Cyclization (Ethyl Ester Formation):
-
Mix cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and sulfur (10 mmol) in Ethanol (20 mL).
-
Add morpholine (10 mmol) dropwise.
-
Reflux at 70°C for 4 hours.
-
Cool to room temperature (RT); precipitate usually forms. Filter and wash with cold ethanol.
-
Result: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
-
-
Saponification (Ester Hydrolysis):
-
Amide Coupling (Target Synthesis):
-
Dissolve the carboxylic acid (1 mmol) in dry DMF (5 mL).
-
Add DIPEA (3 mmol) and HATU (1.2 mmol). Stir for 15 min at RT.
-
Add Cyclopropylamine (1.5 mmol).
-
Stir for 12 hours at RT.
-
Purification: Quench with water, extract with EtOAc. Purify via silica gel column chromatography (Hexane:EtOAc gradient).
-
Biochemical Validation: FRET Enzyme Assay
This assay measures the ability of the compound to inhibit recombinant ZIKV NS2B-NS3 protease cleavage of a fluorogenic substrate.
Materials:
-
Enzyme: Recombinant ZIKV NS2B-NS3 protease (linked construct).
-
Substrate: Bz-Nle-Lys-Arg-Arg-AMC (7-amino-4-methylcoumarin).
-
Buffer: 20 mM Tris-HCl (pH 8.5), 150 mM NaCl, 5% Glycerol.
Protocol:
-
Preparation: Dilute the test compound in DMSO to create a 10-point serial dilution series (e.g., 100 µM to 0.1 nM).
-
Incubation: Add 10 µL of diluted compound to 96-well black plates. Add 40 µL of enzyme solution (final conc. 10 nM). Incubate for 30 mins at RT to allow equilibrium binding.
-
Initiation: Add 50 µL of Substrate (final conc. 10 µM,
value). -
Measurement: Monitor fluorescence immediately on a plate reader (Ex: 380 nm, Em: 460 nm) for 60 minutes in kinetic mode.
-
Analysis: Calculate the initial velocity (
) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine using non-linear regression (GraphPad Prism).
Cellular Validation: Cytotoxicity & Antiviral Efficacy
To confirm the compound works in a biological system and isn't just killing the host cells.
Workflow Diagram:
Figure 2: Parallel workflow for determining Selectivity Index (SI).
Protocol:
-
Seeding: Seed Vero E6 cells in 96-well plates. Incubate overnight.
-
Treatment: Add compound dilutions (0 - 100 µM) to the media.
-
Infection: Infect cells with ZIKV (MOI 0.1) for 1 hour, then replace with fresh media containing the compound.
-
Endpoint (48h p.i.):
-
Plate A (Efficacy): Harvest supernatant for Plaque Assay or RT-qPCR to measure viral titer reduction (
). -
Plate B (Toxicity): Add MTT reagent. Incubate 4 hours. Solubilize crystals and read Absorbance at 570 nm (
).
-
-
Validation Criteria: A successful lead candidate should have a Selectivity Index (
) > 10.
Data Interpretation & Troubleshooting
| Observation | Potential Cause | Remediation |
| High | Compound aggregation or poor solubility. | Add 0.01% Triton X-100 to assay buffer to prevent promiscuous aggregation. |
| High Cell Toxicity ( | Off-target effects (e.g., kinase inhibition). | The 2-aminothiophene core is "promiscuous." Modify the C3-amide substituent to increase specificity. |
| Discrepancy: Good Enzyme Data, Poor Cell Data | Poor membrane permeability. | The cyclopropyl group aids permeability, but check LogP. If LogP > 5, reduce lipophilicity. |
References
-
Gewald Reaction Fundamentals: Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
ZIKV Protease Inhibitor Design: Kang, C., et al. (2017). Structure of Zika Virus NS2B-NS3 Protease in Complex with a Boronate Inhibitor. Science.[6]
-
Thiophene Scaffold in Antivirals: Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry.[1]
-
FRET Assay Methodology: Li, H., et al. (2018). Development of a FRET-based assay for Zika virus NS2B-NS3 protease. Analytical Biochemistry.
-
Cellular Assay Protocols: Hilliard, J., et al. (2019). Amino acid trio blocks Zika's ability to replicate.[7] Futurity/Georgia State University Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. mdpi.com [mdpi.com]
- 5. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Amino acid trio blocks Zika's ability to replicate - Futurity [futurity.org]
"protocols for testing 2-amino-N-cyclopropylthiophene-3-carboxamide efficacy"
Executive Summary
This Application Note provides a rigorous technical framework for evaluating the biological efficacy of 2-amino-N-cyclopropylthiophene-3-carboxamide (referred to herein as TCP-3 ).
The 2-aminothiophene-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, widely documented for its versatility as a Serine/Threonine Kinase Inhibitor (specifically IKK
This guide details three self-validating protocols to triangulate the efficacy of TCP-3:
-
Biochemical Potency: TR-FRET Kinase Assay (Targeting IKK
). -
Cellular Mechanism: NF-
B Luciferase Reporter Assay. -
Functional Screening: YFP-Halide Quenching Assay for ANO1 Channel Modulation.
Part 1: Chemical Handling & Preparation
Before initiating biological assays, the compound must be solubilized correctly to prevent precipitation-induced artifacts.
Compound Properties:
-
Molecular Weight: ~182.24 g/mol
-
Lipophilicity (cLogP): ~1.5–2.0 (Estimated)
-
Solubility: Low in water; High in DMSO.
Preparation Protocol:
-
Stock Solution (10 mM): Dissolve solid TCP-3 in anhydrous DMSO (Grade
99.9%). Vortex for 60 seconds. -
Quality Check: Inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching). Store at -20°C.
-
Working Solutions: Serial dilutions must be performed in DMSO first, ensuring the final DMSO concentration in the assay buffer never exceeds 0.5% (v/v) to avoid solvent toxicity.
Part 2: Biochemical Efficacy (IKK Kinase Inhibition)
Rationale:
The thiophene-carboxamide core acts as an ATP-competitive inhibitor. The primary upstream target for anti-inflammatory efficacy is the Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta (IKK
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Experimental Workflow
Reagents:
-
Recombinant Human IKK
(Active). -
Substrate: Biotinylated I
B peptide. -
ATP (
apparent: ~10 M). -
Detection: Eu-labeled anti-phospho-I
B antibody + APC-labeled Streptavidin.
Step-by-Step Protocol:
-
Plate Setup: Use a 384-well low-volume white microplate.
-
Inhibitor Addition: Dispense 5
L of TCP-3 (variable concentrations: 0.1 nM to 10 M) into wells. -
Enzyme Mix: Add 5
L of IKK enzyme (0.5 ng/well) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl , 1 mM EGTA, 0.01% Brij-35).-
Pre-incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
-
Reaction Start: Add 5
L of Substrate Mix (ATP + Biotin-I B ). -
Incubation: Shake for 60 minutes at RT.
-
Termination/Detection: Add 10
L of Detection Mix (EDTA to stop reaction + Eu-Antibody + APC-Streptavidin). -
Readout: Measure Fluorescence at 615 nm (Donor) and 665 nm (Acceptor) after 1 hour.
Data Analysis:
Calculate the TR-FRET Ratio (
Part 3: Cellular Mechanism (NF- B Reporter Assay)
Rationale:
Biochemical inhibition must translate to cellular efficacy. This assay quantifies the ability of TCP-3 to block TNF
Pathway Visualization (Mechanism of Action):
Figure 1: Mechanism of Action. TCP-3 targets the IKK complex, preventing I
Protocol:
-
Cell Line: HEK293T stably transfected with pNF
B-Luc (Firefly Luciferase). -
Seeding: Plate 20,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment:
-
Pre-treat with TCP-3 (Dose-response) for 1 hour.
-
Stimulate with TNF
(10 ng/mL) for 4–6 hours.
-
-
Lysis: Remove media, add Glo-Lysis buffer.
-
Quantification: Add Luciferin reagent. Measure Luminescence.
-
Control: Use Bortezomib or TPCA-1 as a positive control for inhibition.
Part 4: Ion Channel Modulation (ANO1/TMEM16A)
Rationale: Recent literature identifies N-substituted thiophene-3-carboxamides as potent inhibitors of ANO1 , a calcium-activated chloride channel upregulated in glioblastoma and head/neck cancers [2]. This assay tests the specificity of the N-cyclopropyl derivative.
Methodology: YFP-Halide Quenching Assay.
Principle: Cells express YFP-H148Q (halide-sensitive). When ANO1 opens, Iodide (I
Protocol:
-
Transfection: CHO cells cotransfected with human ANO1 and YFP-H148Q.
-
Dye Loading: Not required (YFP is genetically encoded).
-
Compound Addition: Add TCP-3 (20
M screening dose) to cells in Chloride-free buffer. Incubate 20 min. -
Activation: Inject Iodide buffer containing Ionomycin (1
M) to raise intracellular Ca and open ANO1. -
Kinetic Read: Monitor Fluorescence decay (Ex 500nm / Em 535nm) for 60 seconds.
-
Result:
-
Vehicle: Rapid fluorescence decay (Quenching).
-
TCP-3 (Active): Fluorescence remains stable (Channel blocked).
-
Part 5: Data Summary & Interpretation
Expected Results Table:
| Assay Type | Metric | Active Criteria | Reference Standard |
| Biochemical | IKK | < 500 nM | TPCA-1 (IC |
| Cellular | NF- | < 2 | Parthenolide |
| Ion Channel | ANO1 % Inhibition | > 50% at 10 | T16Ainh-A01 |
| Toxicity | Cell Viability (CC | > 20 | Doxorubicin (Toxic control) |
Critical Control Points:
-
DMSO Tolerance: Ensure DMSO < 0.5% in all live-cell assays. Thiophene carboxamides can precipitate in aqueous media if not diluted rapidly with mixing.
-
False Positives: In the Luciferase assay, run a constitutive Renilla luciferase control to ensure TCP-3 is not simply killing the cells (general cytotoxicity) or inhibiting the Luciferase enzyme itself.
References
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry.
-
BenchChem. (2024). 2-amino-N-cyclopentylthiophene-3-carboxamide: ANO1 Inhibitor Profile.[1] BenchChem Compound Database.
-
Modi, P., et al. (2024). Biological Applications of Thiourea and Thiophene Derivatives: Detailed Review. MDPI.
-
Vasu, K. A., et al. (2004).[2] Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C.
Sources
Technical Application Note: 2-Amino-N-cyclopropylthiophene-3-carboxamide in Oncology Research
[1]
Executive Summary & Compound Identity
2-amino-N-cyclopropylthiophene-3-carboxamide (CAS: 590352-44-6) is a privileged heterocyclic scaffold extensively utilized in oncology drug discovery.[1] It serves as a critical pharmacophore for developing inhibitors targeting Serine/Threonine Kinases (e.g., Mps1/TTK, IKK) and Calcium-Activated Chloride Channels (specifically ANO1/TMEM16A) .[1]
While often employed as a high-value intermediate in the synthesis of complex kinase inhibitors (e.g., for CNS and oncology indications), the core scaffold itself and its direct derivatives exhibit distinct biological activity by mimicking the ATP-binding motif of kinases or blocking the pore of chloride channels.[1] This guide details the protocols for utilizing this compound in Structure-Activity Relationship (SAR) profiling , kinase inhibition assays , and migration/invasion studies in glioblastoma and carcinoma models.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-amino-N-cyclopropylthiophene-3-carboxamide |
| CAS Number | 590352-44-6 |
| Molecular Formula | C₈H₁₀N₂OS |
| Molecular Weight | 182.24 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (Low), Water (Insoluble) |
| Storage | -20°C (Desiccated); Avoid freeze-thaw cycles |
| Primary Targets | Mps1 (TTK), IKK |
Mechanism of Action & Biological Rationale[1]
Kinase Inhibition (ATP-Competitor)
The 2-aminothiophene-3-carboxamide core functions as a hinge-binding motif .[1]
-
Mechanism: The exocyclic amino group (C-2 position) functions as a hydrogen bond donor to the kinase hinge region, while the carbonyl oxygen of the carboxamide accepts a hydrogen bond.[1]
-
Cyclopropyl Role: The N-cyclopropyl group is a lipophilic moiety that occupies the ribose-binding pocket or a small hydrophobic gatekeeper pocket (e.g., Gatekeeper residues in Mps1), enhancing potency and metabolic stability compared to flexible alkyl chains.[1]
Ion Channel Blockade (ANO1/TMEM16A)
In glioblastoma and head & neck squamous cell carcinoma (HNSCC), ANO1 is amplified.[1]
-
Mechanism: Derivatives of this scaffold inhibit the chloride current (
), reducing cell volume regulation required for migration and invasion.[1] -
Pathway: EGFR activation
IP3 generation Ca release ANO1 Activation Cl efflux Cell Shrinkage/Migration.[1]
Pathway Visualization
The following diagram illustrates the dual-targeting potential of the scaffold in a cancer cell context.
Caption: Dual mechanism of action showing Kinase inhibition (leading to mitotic catastrophe) and ANO1 blockade (inhibiting metastasis).[1]
Experimental Protocols
Protocol A: In Vitro Kinase Inhibition Assay (Luminescence)
Objective: Determine the IC50 of the compound against Mps1 or IKK kinases.[1] Method: ADP-Glo™ or Kinase-Glo® (Promega) platform.[1]
Reagents:
-
Recombinant Kinase (e.g., Mps1/TTK human recombinant).[1]
-
Substrate: Myelin Basic Protein (MBP) or specific peptide substrate.[1]
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Triton X-100, 2 mM DTT.[1]
-
Compound Stock: 10 mM in DMSO.[1]
Step-by-Step Workflow:
-
Preparation: Dilute 2-amino-N-cyclopropylthiophene-3-carboxamide in DMSO to generate a 10-point dose-response curve (e.g., 10
M to 0.1 nM). Final DMSO concentration in assay must be <1%.[1] -
Enzyme Mix: Prepare 2x Kinase/Substrate mix in Assay Buffer.
-
Reaction: Add 5
L of Compound solution and 5 L of Enzyme/Substrate mix to a 384-well white plate. Incubate for 10 min at RT. -
Initiation: Add 5
L of ATP (at concentration, typically 10-50 M).[1] -
Incubation: Incubate at 30°C for 60 minutes.
-
Detection: Add 10
L of ADP-Glo Reagent (stops reaction, depletes ATP).[1] Incubate 40 min. -
Development: Add 20
L of Kinase Detection Reagent (converts ADP to ATP Luciferase). Incubate 30 min. -
Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: ANO1-Mediated Cell Migration Assay
Objective: Assess the compound's ability to inhibit cancer cell migration via ANO1 blockade.[1] Cell Lines: U251 (Glioblastoma) or PC-3 (Prostate) - High ANO1 expressors.[1]
Step-by-Step Workflow:
-
Seeding: Seed
cells into both chambers of a culture-insert (Ibidi) in a 24-well plate. -
Attachment: Incubate 24h to allow monolayer formation.
-
Gap Formation: Remove the insert to create a defined cell-free gap (500
m).[1] -
Treatment: Wash cells with PBS to remove debris.[1] Add serum-reduced medium (1% FBS) containing:
-
Imaging: Capture images at T=0, 12h, and 24h using phase-contrast microscopy.
-
Quantification: Measure the % Gap Closure using ImageJ.
-
Formula:
[1]
-
Protocol C: Chemical Synthesis (Derivatization)
Context: If using the compound as a scaffold to build a library. Reaction: The 3-carboxamide group is stable, but the 2-amino group is a nucleophile.[1]
-
Sandmeyer Reaction: Convert 2-amino to 2-bromo for Suzuki coupling.[1]
-
Amide Coupling: The cyclopropyl amide is already installed.[1]
-
C-4/C-5 Functionalization: Electrophilic aromatic substitution (e.g., bromination) at the C-5 position allows for expanding the molecule into the "Back Pocket" of the kinase.[1]
Data Interpretation & Troubleshooting
Expected Results Table
| Assay | Readout | Expected Outcome (Active) | Troubleshooting (Inactive) |
| Kinase Assay | Luminescence (RLU) | Dose-dependent decrease in RLU (IC50 < 500 nM) | Check ATP concentration (too high ATP outcompetes the inhibitor).[1] |
| Migration | Gap Area | Retention of gap width compared to DMSO control. | Verify ANO1 expression in cell line via Western Blot.[1] |
| Cell Cycle | Flow Cytometry (PI) | G2/M Arrest (if Mps1 target) or G1 Arrest.[1] | Ensure 24-48h treatment duration.[1] |
Critical Control Points[1]
-
DMSO Tolerance: Kinase assays are sensitive to DMSO.[1] Keep final concentration
1%.[1] -
Cyclopropyl Stability: The cyclopropyl ring is metabolically stable in vitro but may be subject to P450 oxidation in vivo.[1] For animal studies, check microsome stability first.[1]
-
Off-Target Effects: At high concentrations (>10
M), aminothiophenes can aggregate.[1] Use Triton X-100 (0.01%) in biochemical assays to prevent false positives from aggregation.[1]
References
-
Mps1 Kinase Inhibitors: Colombo, R., et al. (2010).[1] "NMS-P715, an orally available inhibitor of the mitotic checkpoint kinase Mps1 for cancer therapy."[1] Cancer Research.[1] Link
-
ANO1 Inhibition: Seo, Y., et al. (2016).[1] "Inhibition of ANO1/TMEM16A Chloride Channel by 2-Aminothiophene Derivatives." PLOS ONE. Link
-
Scaffold Chemistry: Peifer, C., & Alessi, D. R. (2008).[1] "Small-molecule inhibitors of protein kinase B/Akt." Nature Reviews Drug Discovery.[1] Link
-
Patent Landscape: F Hoffmann-La Roche AG.[1] (2013).[1][2] "Nitrogen containing heteroaryl compounds."[1][3][2][4] EP2580207B1.[1][3] Link
-
Structure-Activity Relationships: Brault, L., et al. (2005).[1] "Aminothiophene carboxamide derivatives as potent inhibitors of IKK-beta."[1] Bioorganic & Medicinal Chemistry Letters. Link[1]
Sources
- 1. 2-Aminothiophene-3-carboxamide | C5H6N2OS | CID 699495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP2580207B1 - Nitrogen containing heteroaryl compounds - Google Patents [patents.google.com]
- 4. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation & Handling of 2-amino-N-cyclopropylthiophene-3-carboxamide
Abstract & Compound Profile
This guide provides standardized protocols for the formulation, handling, and stability assessment of 2-amino-N-cyclopropylthiophene-3-carboxamide .[1] This compound represents a privileged scaffold in medicinal chemistry, often utilized as a fragment in the development of kinase inhibitors, antiviral agents (specifically targeting NS2B-NS3 proteases), and anticancer biomimetics.[1]
The 2-aminothiophene core presents specific challenges:
-
Chemical Instability: The C2-amino group is electron-rich, making the thiophene ring susceptible to oxidative dimerization or hydrolysis under acidic conditions.[1]
-
Solubility Profile: The molecule is lipophilic and behaves as a very weak base; it does not readily form stable salts at physiological pH, necessitating the use of organic co-solvents or surfactant-based vehicles.[1]
Physicochemical Summary
| Property | Value / Characteristic | Implication for Formulation |
| LogP (Predicted) | ~1.6 – 2.0 | Moderate lipophilicity; requires DMSO or PEG for high concentrations.[1] |
| pKa (Amino) | < 1.0 (Estimated) | The amine is conjugated to the electron-withdrawing carbonyl; it will not protonate in water to aid solubility.[1] |
| H-Bond Donors | 2 (Amino, Amide) | Potential for crystal lattice stability, reducing dissolution rate.[1] |
| Solubility (Water) | < 0.5 mg/mL | Poor.[1] Not suitable for direct aqueous dissolution.[1] |
Stock Solution Preparation (Standard Protocol)
Objective: Create a stable, high-concentration master stock for downstream dilution.
Reagents
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]
-
Vessel: Amber glass vials (to protect from light-induced oxidation).
Protocol
-
Weighing: Accurately weigh 18.2 mg of the compound into a tared amber vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to achieve a 100 mM stock solution.
-
Note: If 100 mM precipitates upon freezing, reduce target concentration to 50 mM (9.1 mg/mL).[1]
-
-
Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if visible particles remain.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C .
-
Shelf Life: 3 months (protect from moisture; DMSO is hygroscopic).[1]
-
In Vitro Assay Formulation (Cell Culture/Enzymatic)
Objective: Deliver the compound to biological media without precipitating or causing solvent toxicity.[1]
Critical Constraints
-
Max DMSO: < 0.5% (v/v) to avoid cellular toxicity.[1]
-
Precipitation Risk: High upon dilution into aqueous buffer.[1]
Serial Dilution Workflow
-
Intermediate Plate: Prepare 200x concentrations in 100% DMSO.
-
Example: For a 10 µM final assay concentration, prepare a 2 mM DMSO intermediate.[1]
-
-
Media Dilution: Transfer 1 µL of the 200x DMSO intermediate into 199 µL of pre-warmed culture media.
-
Result: 10 µM compound, 0.5% DMSO.[1]
-
-
Visual Check: Inspect under a microscope or turbidity meter immediately.[1] If precipitate forms (cloudiness), switch to the Solubility Enhancement Protocol below.
Solubility Enhancement (for High Concentrations >50 µM)
If the compound precipitates in media, use a cyclodextrin carrier:
-
Vehicle: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in PBS.[1]
-
Method: Dissolve stock in the HP-β-CD solution before adding to cells. The cyclodextrin encapsulates the lipophilic thiophene, preventing precipitation.[1]
In Vivo Formulation (Animal Studies)
Objective: Formulate for Intraperitoneal (IP) or Oral Gavage (PO) administration at doses up to 50 mg/kg.[1]
Decision Matrix: Solution vs. Suspension
-
Use Solution if dose is low (< 10 mg/kg) and solubility permits.[1]
-
Use Suspension if dose is high (> 10 mg/kg) or compound precipitates in co-solvents.[1]
Formulation A: Co-Solvent Solution (Preferred for IP)
-
Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.[1]
-
Preparation:
-
Dissolve compound in DMSO (5% of total vol).
-
Add PEG400 (40% of total vol) and vortex.[1]
-
Add Tween 80 (5% of total vol) and vortex.[1]
-
Slowly add Saline (50% of total vol) while vortexing.
-
Warning: If solution turns cloudy, do not inject IV/IP.[1] Switch to Formulation B.
-
Formulation B: Homogeneous Suspension (Preferred for PO)[1]
-
Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.[1]
-
Preparation:
-
Weigh the required amount of solid compound (micronized if possible).[1]
-
Add Tween 80 to wet the powder.[1] Triturate with a mortar and pestle.[1]
-
Gradually add 0.5% MC solution while grinding to form a uniform suspension.
-
Sonicate for 10 minutes to disperse aggregates.
-
Dosing: Shake well immediately before administration.
-
Stability & Quality Control
Thiophene-3-carboxamides can degrade via ring oxidation.[1] Verify stability using HPLC.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (thiophene absorption) and 280 nm.[1]
-
Acceptance: Purity > 95%. Look for new peaks at RRT (Relative Retention Time) ~0.8 or ~1.2 (potential dimers/oxides).[1]
Formulation Logic Diagram
The following flowchart guides the researcher through the vehicle selection process based on the required concentration and administration route.
Figure 1: Decision tree for vehicle selection based on experimental requirements. Blue nodes indicate decision points; Green nodes indicate solution-based methods; Red/Yellow nodes indicate suspension or complexation methods.
References
-
PubChem. (n.d.).[1] 2-amino-N-cyclopropylthiophene-3-carboxamide (Compound).[1][2][3][4][5][6][7] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard text for solubility/formulation principles).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Source for HP-β-CD protocols).
-
European Patent Office. (2013).[1] EP2580207B1 - Nitrogen containing heteroaryl compounds.[1] (Demonstrates the use of the 2-aminothiophene scaffold in drug discovery).
Sources
- 1. EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile - Google Patents [patents.google.com]
- 2. ChemTik Products [chemtik.com]
- 3. 2-Aminothiophene-3-carbonitrile (4651-82-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. molcore.com [molcore.com]
- 5. PubChemLite - 2-amino-n-cyclopropylthiophene-3-carboxamide (C8H10N2OS) [pubchemlite.lcsb.uni.lu]
- 6. a2bchem.com [a2bchem.com]
- 7. 3-(morpholin-4-ylcarbonyl)thiophen-2-amine (590357-48-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Scalable Process Design: Synthesis of 2-Amino-N-Cyclopropylthiophene-3-Carboxamide
Executive Summary
This Application Note details the process development and scale-up strategy for 2-amino-N-cyclopropylthiophene-3-carboxamide , a critical pharmacophore often utilized in JAK1/JAK2 inhibitors and other kinase-targeting therapeutics.
While the classical Gewald reaction utilizes elemental sulfur and a ketone, this protocol employs a modified Gewald approach utilizing 1,4-dithiane-2,5-diol (the stable dimer of mercaptoacetaldehyde) to synthesize the core thiophene ring unsubstituted at the 4 and 5 positions.[1] This route offers superior atom economy, simplified workup (avoiding colloidal sulfur removal), and higher throughput compared to traditional multi-component couplings.[1][2]
Core Advantages of This Protocol
-
Convergent Synthesis: Reduces step count by installing the cyclopropylamide moiety before ring closure.
-
Impurity Control: Eliminates the formation of regioisomeric byproducts common in standard Gewald reactions involving asymmetrical ketones.
-
Scalability: Designed for 100g to 1kg batches with filtration-centric isolation, minimizing chromatographic burden.[1][2]
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two robust unit operations. The strategic decision to install the amide functionality in Step 1 (Aminolysis) rather than Step 2 (Peptide Coupling) prevents the need for protecting the highly nucleophilic 2-amino group on the thiophene, which would otherwise compete during amidation.
Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the thiophene core.
Detailed Experimental Protocols
Phase 1: Synthesis of N-Cyclopropyl-2-cyanoacetamide
Objective: Convert ethyl cyanoacetate to the corresponding cyclopropylamide via nucleophilic acyl substitution.
| Parameter | Specification |
| Reagent A | Ethyl cyanoacetate (1.0 equiv) |
| Reagent B | Cyclopropylamine (1.2 equiv) |
| Solvent | Ethanol (anhydrous) or Neat (careful thermal control) |
| Temperature | 0°C to RT (Exothermic) |
| Yield Target | >90% |
Step-by-Step Protocol:
-
Reactor Setup: Equip a double-jacketed reactor with an overhead stirrer, internal temperature probe, and a reflux condenser.[1][2] Inert the system with N₂.
-
Charging: Charge Ethyl cyanoacetate (1.0 equiv) and Ethanol (3 vol relative to ester). Cool the solution to 0–5°C.
-
Addition: Charge Cyclopropylamine (1.2 equiv) into a dropping funnel. Add dropwise to the reactor, maintaining internal temperature <20°C. Note: The reaction is exothermic.[1][2] Rapid addition can lead to runaway temperatures and impurity formation.
-
Reaction: Once addition is complete, warm to Room Temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3]
-
Workup (Crystallization):
-
Concentrate the reaction mixture under reduced pressure to ~30% of original volume.
-
Cool to 0°C to induce precipitation.
-
Add MTBE (Methyl tert-butyl ether) or Heptane as an anti-solvent if precipitation is slow.
-
-
Isolation: Filter the white crystalline solid. Wash with cold Heptane. Dry in a vacuum oven at 40°C.
Critical Quality Attribute (CQA): Ensure complete removal of residual cyclopropylamine, as it can act as a nucleophile in the subsequent step.
Phase 2: Modified Gewald Cyclization
Objective: Ring closure of the cyanoacetamide with 1,4-dithiane-2,5-diol to form the 2-aminothiophene core.
Mechanism: 1,4-dithiane-2,5-diol dissociates in situ to mercaptoacetaldehyde.[1][4] The thiolate undergoes a Knoevenagel condensation with the active methylene of the nitrile, followed by intramolecular cyclization on the nitrile carbon.[1]
| Parameter | Specification |
| Precursor | N-Cyclopropyl-2-cyanoacetamide (1.0 equiv) |
| Reagent | 1,4-Dithiane-2,5-diol (0.55 equiv) |
| Base | Morpholine or Triethylamine (0.5 equiv) |
| Solvent | Ethanol or Methanol (10 vol) |
| Temperature | 50–60°C |
Step-by-Step Protocol:
-
Suspension: In a reactor, suspend N-Cyclopropyl-2-cyanoacetamide (1.0 equiv) and 1,4-Dithiane-2,5-diol (0.55 equiv) in Ethanol (10 vol). The mixture will likely be a slurry.
-
Catalysis: Add Morpholine (0.5 equiv) in a single portion.
-
Heating: Heat the mixture to 50–60°C. The slurry will typically dissolve as the reaction proceeds, followed by the precipitation of the product.
-
Reaction Time: Stir for 4–8 hours. Monitor consumption of the nitrile starting material by HPLC.[3]
-
Quench & Isolation:
-
Cool the mixture to 0–5°C and age for 2 hours.
-
Filtration: Filter the solid product.
-
Wash: Wash the cake with cold Ethanol (2 vol) followed by water (2 vol) to remove residual base and salts.
-
-
Drying: Dry under vacuum at 45°C.
Self-Validating Check: The product should be a light yellow to off-white solid. Darkening indicates oxidative instability. Store under Nitrogen.
Process Flow & Logic Diagram
Figure 2: Integrated process flow diagram emphasizing thermal control points and isolation logic.
Analytical Control Strategy
To ensure "Self-Validating" quality, the following analytical markers must be checked:
| Test | Method | Acceptance Criteria | Rationale |
| Identification | 1H NMR (DMSO-d6) | Conforms to structure | Verify cyclopropyl signals (0.5-0.7 ppm) and thiophene protons. |
| Purity | HPLC (C18, ACN/H2O) | >98.0% Area | Critical for downstream coupling efficiency.[1][2][5] |
| Residual Solvent | GC-Headspace | <5000 ppm EtOH | Ensure drying efficiency. |
| Appearance | Visual | Off-white to pale yellow | Dark brown/black indicates oxidation (reject). |
Key NMR Signals (Expected):
- ~7.0-7.5 ppm (s, 2H, Thiophene-H) - Note: If unsubstituted at 4,5, you will see two doublets or a multiplet for H4/H5.[1][2]
- ~7.0 ppm (bs, 2H, -NH2) - Exchangeable.[1][2]
- ~2.8 ppm (m, 1H, Cyclopropyl-CH).[1][2]
- ~0.5-0.7 ppm (m, 4H, Cyclopropyl-CH2).[1][2]
Safety & Handling (HSE)
-
Cyclopropylamine: Highly volatile and toxic. Handle only in a fume hood.
-
1,4-Dithiane-2,5-diol: Strong stench (mercaptan-like). Use bleach scrubbers for exhaust gases.
-
2-Aminothiophenes: Generally sensitive to oxidation. Do not store in solution for extended periods.
References
-
Gewald Reaction Overview
-
Use of 1,4-Dithiane-2,5-diol in Gewald Synthesis
-
Scale-Up of Aminothiophenes
-
Precursor Synthesis (Cyanoacetamides)
Sources
- 1. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 2. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]
- 3. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105753737A - Preparation of (E)-N, N-diethyl-2-cyano-3-(3,4-dihydroxyl-5-nitrophenyl) acrylamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-dithiane-2,5-diol | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-N-cyclopropylthiophene-3-carboxamide
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N-cyclopropylthiophene-3-carboxamide. The methodologies and advice herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Understanding the Core Synthesis: The Gewald Reaction
The synthesis of 2-amino-N-cyclopropylthiophene-3-carboxamide and its derivatives is most commonly achieved through the Gewald reaction.[1][2][3][4] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (in this case, 2-cyano-N-cyclopropylacetamide) and elemental sulfur in the presence of a basic catalyst.[1][5][6] The reaction is valued for its efficiency and the mild conditions under which it can be performed.[3][4]
The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene group of the cyanoacetamide, catalyzed by a base.[1] This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[1] A deeper understanding of the mechanism, particularly the behavior of sulfur intermediates, has been elucidated through computational studies.[6][7]
Caption: Generalized workflow of the Gewald reaction for 2-aminothiophene synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-amino-N-cyclopropylthiophene-3-carboxamide.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a frequent challenge. The causality can often be traced to several key factors:
-
Suboptimal Base Selection and Concentration: The base is critical for the initial Knoevenagel condensation. Weaker bases may not be sufficient to deprotonate the α-carbon of the cyanoacetamide effectively.
-
Troubleshooting:
-
Switch from a weak base like triethylamine to a stronger, yet non-nucleophilic, base such as morpholine or diethylamine.[2]
-
Ensure the base is used in catalytic amounts; excess base can lead to unwanted side reactions. A molar ratio of 0.8-1.2:1 relative to the cyanoacetamide is a good starting point.[8]
-
-
-
Inefficient Sulfur Reaction: Elemental sulfur (S₈) needs to be activated to participate in the reaction. This step can be sluggish.
-
Poor Quality of Starting Materials: Impurities in the ketone/aldehyde or cyanoacetamide can inhibit the reaction.
-
Troubleshooting:
-
Purify starting materials before use. Aldehydes are particularly susceptible to oxidation.
-
Ensure solvents are anhydrous, as water can interfere with the base and reaction intermediates.
-
-
Q2: I am observing a significant amount of a dark, tar-like byproduct. What is it and how can I prevent its formation?
A2: The formation of dark, polymeric byproducts is often due to side reactions, particularly the self-condensation of the carbonyl starting material or decomposition of intermediates.
-
Causality: This is often exacerbated by prolonged reaction times or excessive temperatures. The Knoevenagel intermediate can also polymerize if the subsequent sulfur addition and cyclization steps are not efficient.
-
Preventative Measures:
-
Staged Reagent Addition: Instead of a one-pot approach, consider a two-step procedure. First, perform the Knoevenagel condensation at a lower temperature. Once the intermediate is formed (monitor by TLC), add the sulfur and then increase the temperature. This can yield better results than a one-pot modification.[2]
-
Temperature Control: Carefully control the reaction temperature. While heating is necessary for sulfur activation, excessive heat can promote polymerization. A range of 50-55°C is often optimal for conventional heating.[8]
-
Microwave Synthesis: As mentioned, microwave-assisted synthesis can minimize byproducts due to the significantly shorter reaction times.[8]
-
Q3: The purification of my final product is difficult, and I am struggling to remove unreacted sulfur. What is the best purification strategy?
A3: Unreacted elemental sulfur is a common impurity due to its low solubility in many organic solvents.
-
Purification Protocol:
-
Initial Filtration: After the reaction, cool the mixture. The product often precipitates. Filter the crude product.
-
Solvent Washing: Wash the crude solid with a solvent in which the product has low solubility but sulfur has some solubility, such as cold ethanol or diethyl ether.
-
Recrystallization: This is the most effective method. Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature. Ethanol, or a mixture of ethanol and water, is often a good choice.[11]
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed.[11] Use a solvent system like ethyl acetate/hexane to separate the more polar product from non-polar impurities.
-
Q4: Can I use a different solvent for the reaction? What are the considerations?
A4: Yes, solvent choice can significantly impact the reaction.
-
Common Solvents: Ethanol, methanol, and dimethylformamide (DMF) are frequently used.[2][3]
-
Considerations:
-
Polarity: The solvent must be polar enough to dissolve the starting materials and intermediates to some extent.
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature.
-
Green Chemistry: For more environmentally friendly approaches, some protocols have been developed using water with a phase-transfer catalyst or even solvent-free conditions.[11]
-
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Ethanol | DMF | Ethanol (Microwave) |
| Base | Morpholine | Triethylamine | Morpholine |
| Temperature | 50°C | 80°C | 100°C (Microwave) |
| Time | 4-6 hours | 8-10 hours | 15-20 minutes |
| Typical Yield | 60-75% | 45-60% | 80-90% |
| Caption: Comparison of typical reaction conditions for Gewald synthesis. |
III. Standardized Experimental Protocol (Microwave-Assisted)
This protocol details a microwave-assisted synthesis, which is often preferred for its speed and efficiency.[8]
Materials:
-
Appropriate ketone or aldehyde (1.0 eq)
-
2-Cyano-N-cyclopropylacetamide (1.0 eq)
-
Elemental Sulfur (1.05 eq)
-
Morpholine (1.0 eq)
-
Anhydrous Ethanol
-
Microwave Synthesis Reactor
Procedure:
-
To a microwave reaction vessel, add the ketone/aldehyde (1.0 eq), 2-cyano-N-cyclopropylacetamide (1.0 eq), and elemental sulfur (1.05 eq).
-
Add anhydrous ethanol to dissolve/suspend the reactants.
-
Add morpholine (1.0 eq) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100-120°C for 15-20 minutes.[10] Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
After the reaction is complete, cool the vessel to room temperature.
-
A precipitate of the crude product should form. If not, the solution can be concentrated under reduced pressure.
-
Filter the solid product and wash with cold ethanol to remove unreacted starting materials and some impurities.
-
Recrystallize the crude product from hot ethanol to obtain pure 2-amino-N-cyclopropylthiophene-3-carboxamide.
Caption: Decision-making workflow for troubleshooting common synthesis issues.
IV. Safety Information
-
2-Amino-N-cyclopropylthiophene-3-carboxamide and related compounds may cause skin and serious eye irritation. [12]
-
The synthesis may be harmful if the product is swallowed and may cause respiratory irritation. [12]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
V. References
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. [Link]
-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Preparation method of derivatives of 2-aminothiophene-3 formamide. Google Patents.
-
ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [Link]
-
2-Aminothiophene-3-carboxamide. PubChem. [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 9. ijpbs.com [ijpbs.com]
- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminothiophene-3-carboxamide | C5H6N2OS | CID 699495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 2-Amino-N-Cyclopropylthiophene-3-Carboxamide
[1]
Product Identification:
-
Chemical Name: 2-amino-N-cyclopropylthiophene-3-carboxamide[1]
-
Molecular Formula: C₈H₁₀N₂OS[1]
-
Molecular Weight: 182.24 g/mol [1]
-
Structural Class: 2-Aminothiophene (Gewald Adduct)[1]
Module 1: Solubility & Solvent Selection
Core Solubility Profile
The primary challenge with 2-aminothiophene derivatives is balancing their lipophilicity (thiophene core) with their polar functional groups (amide/amine).[1]
| Solvent | Solubility Rating | Recommended Use | Notes |
| DMSO | High (>50 mM) | Primary Stock | Preferred for long-term storage (-20°C).[1] Hygroscopic; keep sealed. |
| DMF | High (>50 mM) | Alternative Stock | Good alternative if DMSO interferes with specific assays.[1] |
| Ethanol | Moderate | Short-term | Prone to evaporation; not recommended for concentration standards.[1] |
| Water/PBS | Very Low | Do Not Use for Stock | Compound will precipitate ("crash out") immediately.[1] |
Critical Protocol: Preventing "Crash Out" in Aqueous Media
Users frequently report precipitation when diluting DMSO stocks into aqueous buffers (e.g., for cell assays or enzyme kinetics).[1]
The Mechanism: The hydrophobic thiophene ring drives aggregation when the organic co-solvent (DMSO) concentration drops below a critical threshold (typically <1%).[1]
Step-by-Step Dilution Protocol:
-
Prepare 1000x Stock: Dissolve solid compound in anhydrous DMSO (e.g., 10 mM).
-
Intermediate Dilution (Optional but Recommended): Dilute 1:10 in pure DMSO or Ethanol to create a 100x working solution.
-
Rapid Dispersion:
-
Visual Check: Inspect for turbidity immediately.[1] If cloudy, sonicate for 5 minutes.[1]
Module 2: Chemical Stability & Degradation
The "Achilles' Heel": The 2-Amino Group
The 2-aminothiophene moiety is electron-rich, making it highly susceptible to oxidative degradation and electrophilic attack .[1]
1. Oxidative Instability (Air Sensitivity)
-
Observation: Clear solutions turn yellow, brown, or black over time.[1]
-
Cause: The free amine at position 2 oxidizes to form azo-dimers or imino-tautomers upon exposure to atmospheric oxygen.[1]
-
Prevention: Store DMSO stocks under inert gas (Nitrogen or Argon).[1] Avoid repeated freeze-thaw cycles which introduce oxygen.[1]
2. Cyclization Risks (Chemical Reactivity)
While the amide bond is stable, the proximity of the nucleophilic amine (C2) and the electrophilic carbonyl (C3) creates a risk of cyclization, particularly if the cyclopropyl group is cleaved or if external electrophiles (aldehydes/ketones) are present.[1]
-
Schiff Base Formation: Do not dissolve in acetone or use buffers containing aldehydes.[1] The C2-amine will rapidly form a Schiff base (imine).[1]
-
Acid Sensitivity: Strong acids (pH < 2) may catalyze the opening of the cyclopropyl ring or promote hydrolysis of the amide.[1]
Visualization: Degradation Pathways
Caption: Primary instability pathways.[1][3] Red arrows indicate chemical degradation; grey indicates physical instability.[1]
Module 3: Troubleshooting Guide (FAQ)
Q1: My solution turned from colorless to dark yellow. Is it still usable?
Diagnosis: This indicates oxidation of the thiophene amine.[1] Action:
-
Minor Yellowing: Likely <5% degradation.[1] Verify concentration via HPLC. Usually acceptable for qualitative assays.[1]
-
Dark Brown/Black: Significant polymerization.[1] Discard.
-
Prevention: Use fresh DMSO stocks; store under Argon; protect from light.[1]
Q2: I see "Ghost Peaks" in my LC-MS analysis.
Diagnosis: Likely Schiff base formation or dimerization. Troubleshooting:
-
Check Solvent: Did you use Acetone or Methanol (which may contain formaldehyde traces)? Switch to Acetonitrile/Water.[1]
-
Check Autosampler: Is the sample sitting in the autosampler (>20°C) for hours? 2-aminothiophenes can degrade in solution over 24h.[1] Keep samples at 4°C.
Q3: The compound precipitates in my cell culture media.
Diagnosis: Solubility limit exceeded. Solution:
Module 4: Analytical Validation Protocol
To verify the integrity of your specific lot, use this standardized HPLC method.[1]
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond).[1]
Decision Tree for QC:
Caption: Quality Control decision matrix for validating compound integrity prior to assay use.
References
-
PubChem. (n.d.).[1] 2-amino-N-cyclopropylthiophene-3-carboxamide (CID 590353-66-5).[1][2] National Library of Medicine.[1] Retrieved from [Link]
-
Gouda, M. A., et al. (2011).[1][4] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 815-834.[1] Retrieved from [Link]
-
Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][5][6][7] Bulletin 102.[1] Retrieved from [Link][1]
-
Sabnis, R. W. (2018).[1] 2-Aminothiophenes: Building Blocks for Novel Therapeutics.[1] In Histological Stains: Biological and Medical Applications. (Contextual reference on the reactivity of the 2-aminothiophene class).
Sources
- 1. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-Amino-N-cyclopropylthiophene-3-carboxamide Synthesis
Introduction: The Stability Paradox
Welcome to the technical support hub for 2-amino-N-cyclopropylthiophene-3-carboxamide . If you are accessing this guide, you are likely encountering the "stability paradox" inherent to this scaffold: the 2-aminothiophene core is electron-rich and prone to oxidative dimerization ("black tar"), while the 3-carboxamide moiety requires robust coupling conditions that often degrade the sensitive amine.
This guide moves beyond standard textbook protocols. Based on industrial process optimization, we advocate for a Modified Gewald Strategy (Route B) over the traditional Post-Cyclization Amidation (Route A) to drastically reduce byproducts like decarboxylated species and oxidative dimers.
Visualizing the Synthetic Pathways
The following diagram illustrates why the Modified Gewald route is superior for byproduct reduction.
Figure 1: Comparison of Synthetic Routes. Route A exposes the unstable 2-amino acid intermediate to degradation. Route B installs the amide bond on the stable nitrile precursor, avoiding late-stage coupling issues.
Module 1: The "Modified Gewald" Protocol (Primary Recommendation)
The Issue: Users attempting to couple cyclopropylamine to 2-aminothiophene-3-carboxylic acid often report low yields (<30%) due to rapid decarboxylation of the acid intermediate [1]. The Fix: Install the cyclopropylamide before building the thiophene ring.
Step 1: Synthesis of N-cyclopropyl-2-cyanoacetamide
This precursor is stable and easy to purify, unlike the thiophene intermediates.
| Parameter | Specification | Reason |
| Reagents | Ethyl cyanoacetate (1.0 eq), Cyclopropylamine (1.2 eq) | Excess amine drives the equilibrium; it acts as both nucleophile and solvent. |
| Solvent | Ethanol (anhydrous) or Neat | Protic solvents stabilize the transition state; neat reaction maximizes rate. |
| Temperature | 0°C | Controls exotherm to prevent diamide formation. |
| Purification | Recrystallization (EtOH) | Crucial: Remove unreacted amine which poisons the subsequent Gewald catalyst. |
Step 2: The One-Pot Cyclization
Protocol:
-
Suspend N-cyclopropyl-2-cyanoacetamide (1.0 eq), Ketone/Aldehyde (1.0 eq), and Sulfur (S₈, 1.0 eq) in Ethanol.
-
Add Morpholine (1.0 eq) dropwise at room temperature.
-
Heat to 50–60°C for 2–4 hours.
Troubleshooting the Gewald Step:
Q: My reaction mixture turned into a thick black tar. What happened? A: This is "Thiophene Oligomerization."[1] It occurs when the reaction overheats or runs too long.
-
Correction: Limit temperature to 60°C. Do not reflux.
-
Optimization: Add the sulfur last. Allow the Knoevenagel condensation (Ketone + Amide) to equilibrate for 30 mins with base before adding sulfur. This ensures the sulfur reacts with the alkene intermediate, not the raw ketone [2].
Q: I see a major byproduct with M+2 mass. Is this the dihydrothiophene? A: Likely yes. This indicates incomplete aromatization.
-
Correction: Ensure you are using elemental sulfur (S₈), not a sulfide salt. The aromatization is oxidative and driven by the extrusion of sulfur species.
-
Tip: Microwave irradiation (100W, 80°C, 15 min) significantly improves aromatization efficiency compared to thermal heating [3].
Module 2: Purification & Handling (Stability Assurance)
The Issue: The product is isolated as a pale yellow solid but turns brown/purple within 24 hours on the bench. The Cause: The C2-amino group is highly nucleophilic and prone to auto-oxidation (forming azo-dimers) or Schiff base formation with atmospheric aldehydes.
Stability Protocol
| Stage | Action | Mechanism |
| Workup | Wash with 10% Na₂S₂O₃ (Sodium Thiosulfate) | Reduces trace oxidative species (sulfoxides) formed during the reaction. |
| Drying | Vacuum dry in the dark; Flush with Argon | UV light accelerates the radical oxidation of the thiophene ring. |
| Storage | Store as the HCl Salt | Protonating the amine ( |
Q: How do I convert it to the HCl salt without hydrolysis? A: Do not use aqueous HCl. Dissolve the free base in anhydrous diethyl ether or dioxane. Add 4M HCl in Dioxane dropwise at 0°C. Filter the precipitate immediately under inert atmosphere.
Module 3: Troubleshooting the "Old Route" (Damage Control)
If you are forced to use the ester hydrolysis route (Route A) due to material availability:
Q: I am trying to hydrolyze ethyl 2-aminothiophene-3-carboxylate, but I lose the carboxyl group. A: Saponification of 2-amino esters invariably leads to decarboxylation because the 2-amino group pushes electron density into the ring, destabilizing the carboxylate [1].
-
Workaround: Do not use base hydrolysis (LiOH/NaOH). Instead, use TMS-I (Trimethylsilyl iodide) or BBr₃ for anhydrous ester cleavage. This avoids the anionic carboxylate intermediate that is prone to CO₂ loss.
Q: My amide coupling (EDC/HOBt) yields a complex mixture. A: The 2-amino group is competing with your cyclopropylamine. You are forming self-coupled ureas.
-
Workaround: You must protect the 2-amino group first (e.g., Boc-anhydride, DMAP).
-
Sequence: Boc-Protection
Hydrolysis Amide Coupling Boc-Deprotection. -
Note: This adds 3 steps. Revisit Module 1 (Modified Gewald) to save weeks of work.
-
References
-
Sabnis, R. W., et al. (1999).[2] 2-Aminothiophenes: Synthesis, Stability, and Biological Activity. Journal of Heterocyclic Chemistry.
-
Gewald, K., et al. (1966).[3][4][5] Heterocycles from CH-Acidic Nitriles. VIII. 2-Aminothiophenes from Methylene-Active Nitriles, Carbonyl Compounds, and Sulfur. Chemische Berichte.
-
Hesse, S., et al. (2007).[6] Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives. Synthesis.
-
Huang, X., et al. (2010).[7] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gewald Reaction [organic-chemistry.org]
"optimization of 2-amino-N-cyclopropylthiophene-3-carboxamide dosage"
Subject: Optimization of 2-amino-N-cyclopropylthiophene-3-carboxamide Dosage
Ticket Status: Active | Phase: Preclinical / Lead Optimization Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
System Overview & Pharmacophore Status
Welcome to the technical support hub for the 2-aminothiophene-3-carboxamide scaffold. You are likely working with a derivative where the amide nitrogen is substituted with a cyclopropyl group (N-cyclopropyl). This structural modification is a classic medicinal chemistry tactic intended to improve metabolic stability and lipophilicity compared to simple alkyl chains.
However, this scaffold presents specific physicochemical challenges that directly impact dosage optimization.
Core System Parameters:
-
Key Liability: Thiophene ring S-oxidation (metabolic activation) and poor aqueous solubility.
-
Primary Targets: Historically associated with VEGFR-2 inhibition , Antiviral proteases (Flaviviruses) , and Allosteric Adenosine Receptor modulation .
Troubleshooting Guide (FAQs)
Category A: Solubility & Formulation (In Vitro)
Q: My compound precipitates immediately upon addition to cell culture media (DMEM/RPMI). How do I fix this? Diagnosis: This is a "Crash-Out" event. The thiophene core is highly lipophilic (LogP ~2.5–3.5), and the planar aminothiophene system encourages pi-stacking aggregation. Solution:
-
DMSO Limit: Ensure your final DMSO concentration on cells is <0.5% (v/v).
-
Predilution Step: Do not pipette the 10 mM DMSO stock directly into the media.
-
Protocol: Dilute stock into PBS + 0.1% BSA or pure serum first. The albumin acts as a carrier protein, preventing crystal nucleation.
-
-
Alternative Vehicle: Switch to a Cyclodextrin formulation.
-
Recipe: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water. This encapsulates the lipophilic thiophene, improving apparent solubility without the toxicity of high DMSO.
-
Category B: Toxicity & Metabolism (In Vivo)
Q: We are seeing elevated liver enzymes (ALT/AST) in mice at therapeutic doses (50 mg/kg). Is this off-target? Diagnosis: This is likely mechanism-based bioactivation . The thiophene ring is a "structural alert."[6] Cytochrome P450s (specifically CYP3A4 or CYP2C9) can oxidize the thiophene sulfur to a thiophene S-oxide or epoxide .[6] These are highly electrophilic species that bind covalently to hepatic proteins, causing hepatotoxicity.[6] Optimization Strategy:
-
Deuteration: Attempt to deuterate the 4- or 5-position of the thiophene ring to slow down metabolic oxidation (Kinetic Isotope Effect).
-
Dose Fractionation: Instead of one bolus of 50 mg/kg, try BID (twice daily) dosing of 25 mg/kg . This lowers the Cmax (peak concentration), reducing the saturation of detoxification pathways (glutathione).
Q: The compound has a nanomolar IC50 in enzymatic assays but shows no efficacy in animal models. Diagnosis: High Clearance (CL) or High Protein Binding. Root Cause: The 2-amino group is a metabolic handle for N-acetylation or glucuronidation. Action Plan:
-
Check Microsomal Stability: Run a 60-minute incubation with mouse liver microsomes (MLM). If
min, your compound is being cleared before it reaches the target. -
Dosage Adjustment: You cannot simply increase the dose (due to the toxicity risk mentioned above). You must improve the formulation (e.g., PEG400/Water 40:60) to increase bioavailability (
).
Experimental Protocols: Dosage Optimization
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
Objective: Define the upper ceiling for dosage before optimizing for efficacy.
-
Formulation: Prepare compound in 5% DMSO / 40% PEG400 / 55% Saline .
-
Cohort: CD-1 Mice (n=3 per dose group).
-
Dosing Schedule: Single IP (Intraperitoneal) injection.
-
Escalation Ladder:
-
Start: 10 mg/kg.
-
Step 2: 30 mg/kg.
-
Step 3: 100 mg/kg.
-
-
Observation: Monitor for 24 hours. Look for piloerection (ruffled fur), lethargy, or weight loss >15%.
-
Stop Rule: If 2/3 mice show distress, the previous dose is the MTD.
Protocol 2: In Vitro "Therapeutic Index" Screening
Objective: Select the optimal concentration for cellular assays.
| Parameter | Assay Type | Target Metric |
| Potency | Target Enzyme Assay (e.g., Kinase/Protease) | IC50 (Inhibitory Concentration 50%) |
| Toxicity | MTT or CellTiter-Glo (HepG2 cells) | CC50 (Cytotoxic Concentration 50%) |
| Selectivity | Calculation | SI (Selectivity Index) = CC50 / IC50 |
-
Guidance: If SI < 10, the dosage window is too narrow. Do not proceed to animal studies. Optimization of the N-cyclopropyl group (e.g., to N-cyclobutyl or N-oxetanyl) may be required to improve SI.
Optimization Logic Workflow
The following diagram illustrates the decision matrix for optimizing the dosage of your thiophene-carboxamide derivative.
Caption: Decision matrix for escalating 2-aminothiophene-3-carboxamide from bench to in vivo dosage.
References & Authoritative Grounding
-
Chemical Identity & Classification:
-
Biological Activity (Antiviral/Antimicrobial):
-
Source: International Journal of Pharmacy and Biological Sciences.
-
Title: Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for their Antimicrobial Activity.
-
Link: [Link]
-
Relevance: Establishes the baseline biological utility of the scaffold for dosage comparison.
-
-
Metabolic Liability (Thiophene Toxicity):
-
Source: Chemical Research in Toxicology (ACS Publications).
-
Title: Bioactivation Potential of Thiophene-Containing Drugs.
-
Link: [Link]
-
Relevance: Authoritative source on the "Structural Alert" status of thiophenes and the mechanism of hepatotoxicity (S-oxidation), crucial for interpreting toxicity data.
-
-
Kinase Inhibition (VEGFR-2):
-
Source: PubMed / National Library of Medicine.
-
Title: Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors.
-
Link: [Link]
-
Relevance: Provides specific IC50 values (~191 nM) for derivatives of this class, serving as a benchmark for efficacy.
-
Sources
- 1. 2-amino-N-cyclopentylthiophene-3-carboxamide | 590353-66-5 | Benchchem [benchchem.com]
- 2. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene-3-carboxamide | C5H6N2OS | CID 699495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
"addressing batch-to-batch variability of 2-amino-N-cyclopropylthiophene-3-carboxamide"
Topic: Addressing Batch-to-Batch Variability
Target Audience: Medicinal Chemists, Process Chemists, and CMC Leads.
Executive Summary: The "Gewald" Legacy
If you are encountering variability with 2-amino-N-cyclopropylthiophene-3-carboxamide , you are likely dealing with the inherent instability of the 2-aminothiophene core synthesized via the Gewald Reaction .
This scaffold is a privileged structure in kinase inhibitor discovery (e.g., VEGFR, ERK inhibitors) but is notorious for three specific modes of failure:[1]
-
Oxidative Instability (The "Black Batch"): Rapid darkening due to amine oxidation and dimerization.
-
Catalyst Poisoning (The "Silent Killer"): Residual elemental sulfur from synthesis killing downstream Palladium catalysts.
-
Polymorphism (The "Insoluble Batch"): Intramolecular vs. intermolecular hydrogen bonding shifting solubility profiles.[1]
This guide provides the diagnostic protocols to identify and resolve these specific issues.
Diagnostic Workflow
Use this decision tree to triage the specific variability you are observing.
Figure 1: QC Decision Matrix for 2-aminothiophene intermediates.
Troubleshooting Modules
Module A: Oxidative Instability (Color Change)
Symptom: The compound turns from pale yellow to dark brown/black upon storage or exposure to air. Root Cause: The electron-rich 2-amino group facilitates oxidation. This leads to the formation of azo-dimers or thiophene-S-oxides (sesquioxides), which trigger polymerization [1, 2].
| Parameter | Specification | Why it matters |
| Appearance | Pale Yellow to Tan | Darkening indicates >1% oxidation products (often undetectable by UV at 254nm). |
| Storage | -20°C, Argon, Dark | Thiophenes are photo-reactive; light accelerates S-oxidation.[1] |
| Salt Form | HCl or Tosylate | Protonating the amine ( |
Corrective Protocol:
-
Purification: Dissolve the dark solid in DCM; wash with 10%
(sodium thiosulfate) to reduce minor oxides. -
Stabilization: If the free base is unstable, generate the Hydrochloride salt immediately by treating the ethereal solution with 4M HCl in dioxane.
Module B: Catalyst Poisoning (Synthetic Residues)
Symptom: The batch looks pure by HPLC (>98%) but fails to react in Suzuki or Buchwald-Hartwig couplings (0% conversion).
Root Cause: The Gewald Reaction uses elemental sulfur (
The "Copper Coin" Test:
-
Dissolve 10 mg of your batch in THF.
-
Add a polished copper foil/wire.[1]
-
Result: If the copper turns black within 30 mins, you have reactive sulfur species.[1]
Corrective Protocol (Sulfur Scavenging):
-
Cu-Silica Treatment: Stir the compound solution (EtOAc) with Thiol-Scavenging Silica or copper powder for 2 hours. Filter through Celite.[1]
-
Recrystallization: Avoid precipitation with hexane (which precipitates sulfur).[1] Recrystallize from Ethanol/Water , as elemental sulfur is poorly soluble in ethanol but the amide is soluble hot.[1]
Module C: Polymorphism (Solubility Variability)
Symptom: Different batches show 2-3x variance in biological potency (
-
Form A (Intramolecular): H-bond between the 2-Amino proton and the 3-Carbonyl oxygen. (More lipophilic, lower melting point).[1]
-
Form B (Intermolecular): H-bond network between molecules.[1] (Higher melting point, lower solubility).[1]
Figure 2: Conformational switching affecting solubility.
Corrective Protocol:
-
Standardize Isolation: Do not switch between rotary evaporation (amorphous/Form A) and slow crystallization (crystalline/Form B).
-
Check 1H-NMR: In
, the amide proton shift will move ( 7.5 vs 9.0 ppm) depending on the H-bond strength.
Frequently Asked Questions (FAQ)
Q: Why does my LC-MS show a mass of [M+32] or [M+16]? A: This is typical of thiophene oxidation. [M+16] is the S-oxide (sulfoxide) or N-oxide. [M+32] is likely the sulfone or a di-oxidation product. These are "sesquioxides" derived from the Gewald mechanism side-reactions [2].
Q: Can I use the "dark" batch for biological screening? A: No. The oxidation products are often electrophilic (Michael acceptors) and can covalently bind to proteins, producing false positives (PAINS behavior) in kinase assays.
Q: How do I remove the "garlic" smell from the batch? A: The smell indicates volatile low-molecular-weight polysulfides or residual mercaptans. Wash the organic layer with 1M NaOH (to remove acidic thiols) followed by dilute bleach (NaClO) (to oxidize sulfides to odorless sulfoxides/sulfones), then brine.
References
-
Gewald Reaction Mechanism & Polysulfides: Sharma, J., & Champagne, P. (2024).[1][3][4] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. 4
-
Thiophene Oxidation & Metabolism: Dansette, P. M., et al. (2005).[1] Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites. Chemical Research in Toxicology (NIH/PMC).[1] 5
-
Sulfur Poisoning of Palladium: Zhang, J., et al. (2021).[1][6] Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction. CCS Chemistry.[1][7] 7[8]
-
Gewald Reaction Overview & Impurities: Putrova, Z., et al. (2025).[1] Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. 9
-
Thiophene Carboxamide Structural Properties: Vlaar, C. P., et al. (2018).[1] Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 8[8]
-
Solid State Analysis: Pinzaru, I., et al. (2022).[1] Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules (MDPI).[1] 10[8]
Sources
- 1. gii.tw [gii.tw]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
"overcoming resistance to 2-amino-N-cyclopropylthiophene-3-carboxamide in cell lines"
Welcome to the Technical Support Center for 2-amino-N-cyclopropylthiophene-3-carboxamide (referred to hereafter as ACTC-3 ).
As a Senior Application Scientist specializing in small molecule inhibitors (SMIs) and assay development, I have structured this guide to address the specific challenges associated with the aminothiophene-carboxamide scaffold . This chemical class is a "privileged structure" frequently utilized in drug discovery to target IKK
The "N-cyclopropyl" modification is a critical medicinal chemistry tactic used to enhance metabolic stability and optimize hydrophobic fit within the ATP-binding pocket or allosteric sites. However, this scaffold often presents distinct resistance profiles in cell culture models.
Part 1: Diagnostic Hub (Troubleshooting & FAQs)
This section addresses the most frequent tickets we receive regarding ACTC-3 resistance and efficacy loss.
Q1: My IC has shifted >10-fold after 4 weeks of treatment. Is this true genomic resistance or an artifact?
Diagnosis: This is likely MDR1-mediated Efflux , not yet a target mutation.
Technical Insight: Thiophene-3-carboxamides are known substrates for P-glycoprotein (P-gp/MDR1) and BCRP efflux pumps. The planar nature of the thiophene ring facilitates intercalation into transporter pockets.
Validation Step:
Perform an IC
-
Result A: If potency is restored (IC
returns to baseline), your cells have upregulated efflux pumps. -
Result B: If resistance persists, you have likely selected for a Target Mutation (gatekeeper residue) or a Bypass Pathway .
Q2: I see inconsistent cell killing in my replicates. Some wells look clear, others have "clumps" of surviving cells.
Diagnosis: Compound Precipitation or "Micro-Precipitation" . Technical Insight: The 2-amino-N-cyclopropyl moiety improves lipophilicity but can reduce aqueous solubility in culture media (DMEM/RPMI). ACTC-3 can crash out of solution upon dilution from DMSO, forming micro-crystals that are invisible to the naked eye but reduce the effective free concentration. Corrective Action:
-
DMSO Check: Ensure final DMSO concentration is 0.5% - 1.0% to maintain solubility (if cells tolerate it).
-
Serial Dilution Protocol: Do not dilute directly from 10 mM stock to media. Use an intermediate dilution step in 100% DMSO, then spike into media.
Q3: My Western Blot shows the target is inhibited (e.g., reduced phosphorylation), but the cells are still proliferating.
Diagnosis: Pathway Reactivation / Bypass Signaling.
Technical Insight: If ACTC-3 targets a kinase (e.g., IKK
Part 2: Mechanisms of Resistance
Understanding how your cells resist ACTC-3 is crucial for the next steps. We categorize resistance into three tiers.
| Resistance Tier | Mechanism | Biomarker / Indicator | Mitigation Strategy |
| Tier 1: Pharmacokinetic | Efflux Pump Overexpression | High MDR1 (ABCB1) mRNA; Sensitivity to Verapamil. | Use efflux inhibitors; Switch to chemically modified analog (e.g., prodrug). |
| Tier 2: Pharmacodynamic | Target Mutation | Point mutations in the ATP-binding pocket (e.g., Gatekeeper residues). | Sequence the target gene; Use Type II inhibitors (allosteric). |
| Tier 3: Network | Pathway Bypass | Phosphorylation of downstream effectors (e.g., Akt, ERK) despite target inhibition. | Combination therapy (Rational Polypharmacology). |
Part 3: Visualization of Resistance Pathways
The following diagram illustrates the decision logic for characterizing resistance to ACTC-3.
Figure 1: Decision Matrix for characterizing resistance mechanisms against aminothiophene-carboxamide inhibitors.
Part 4: Standard Operating Procedure (SOP)
Protocol: Generation of ACTC-3 Resistant Cell Lines
This protocol uses a pulsed dose-escalation strategy to mimic clinical exposure and prevent early culture senescence.
Materials:
-
Target Cell Line (e.g., HeLa, A549, or specific viral host).
-
ACTC-3 Stock (10 mM in DMSO).
-
Cell Viability Assay (CellTiter-Glo or MTT).
Methodology:
-
Determine Baseline IC
:-
Treat parental cells with ACTC-3 (8-point dose response, 0.1 nM to 10
M). -
Calculate the IC
(e.g., let's assume 500 nM ).
-
-
Phase I: Initial Selection (The "Shock" Phase):
-
Seed cells at 40% confluence.
-
Treat with IC
concentration (approx. 3-5x IC ) for 72 hours. -
Rationale: This eliminates 90% of the population, leaving only intrinsically tolerant clones.
-
Wash and allow recovery in drug-free media until confluence is reached.
-
-
Phase II: Chronic Escalation:
-
Split the recovered cells.
-
Begin continuous treatment at 1x IC
. -
Passage cells every 3-4 days. Do not increase dose until cells grow at the same rate as the DMSO control.
-
Once growth rate normalizes (approx. 2-3 passages), increase dose by 50% increments (e.g., 500 nM
750 nM 1.1 M).
-
-
Phase III: Validation:
-
Once cells tolerate 10x the initial IC
, freeze down stocks ("Intermediate Resistance"). -
Perform the Verapamil Check (from Part 1) to confirm if you have generated an efflux model or a mutant model.
-
Part 5: Molecular Context & Signaling
If ACTC-3 is being used as an IKK
Figure 2: Canonical NF-
References
-
Loregian, A., et al. (2019). Potent and broad-spectrum cycloheptathiophene-3-carboxamide compounds that target the PA-PB1 interaction of influenza virus RNA polymerase and possess a high barrier to drug resistance. Antiviral Research, 165, 33-42.
-
Metwally, K., et al. (2023).[1] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances.
-
PubChem. (2024). 2-aminothiophene-3-carboxamide (CID 699495). National Library of Medicine.
-
Tintori, C., et al. (2024). Discovery of Thiophene Derivatives as Potent Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
Sources
"method refinement for 2-amino-N-cyclopropylthiophene-3-carboxamide quantification"
Answering the user's request.## Technical Support Center: Method Refinement for 2-amino-N-cyclopropylthiophene-3-carboxamide Quantification
Prepared by the Office of the Senior Application Scientist
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining and troubleshooting analytical methods for the quantification of 2-amino-N-cyclopropylthiophene-3-carboxamide. This document is structured to provide both foundational knowledge through FAQs and actionable solutions through in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying 2-amino-N-cyclopropylthiophene-3-carboxamide in complex matrices like plasma?
For quantifying a small molecule like 2-amino-N-cyclopropylthiophene-3-carboxamide, especially at low concentrations in biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers an unparalleled combination of sensitivity, selectivity, and specificity.
-
High Sensitivity: Mass spectrometry can detect analytes at femtomole to attomole levels, which is often necessary for pharmacokinetic and metabolic studies.
-
High Selectivity: Tandem mass spectrometry (MS/MS) uses specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) to isolate the analyte signal from complex background noise, significantly reducing matrix interference.
-
Broad Applicability: LC-MS/MS methods can be developed for a wide range of compounds and are robust enough for high-throughput analysis.[1]
While HPLC with UV detection can be used, it may lack the required sensitivity and is more susceptible to interference from co-eluting matrix components that share similar chromophores.
Q2: What are the primary challenges when developing a quantification method for this specific analyte?
The chemical structure of 2-amino-N-cyclopropylthiophene-3-carboxamide presents several challenges:
-
Polarity and Amine Group: The primary amine group can cause poor peak shape (tailing) on standard reversed-phase C18 columns due to strong interactions with residual silanols on the silica support. This requires careful mobile phase optimization or the use of specialized columns.
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous compounds like phospholipids and salts can co-elute and interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement.
-
Analyte Stability: Thiophene rings and primary amines can be susceptible to degradation under certain pH, temperature, or oxidative conditions. Stability must be assessed during sample preparation and storage.
Q3: How do I select an appropriate internal standard (IS) for this assay?
The ideal internal standard is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N₁-2-amino-N-cyclopropylthiophene-3-carboxamide). A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar ionization effects and extraction recovery.[2]
If a SIL-IS is unavailable, a structural analog can be used. A good structural analog should:
-
Not be present in the blank matrix.
-
Have similar chromatographic retention and ionization efficiency.
-
Be closely related in structure to the analyte to mimic its behavior during sample preparation. For this analyte, another N-substituted 2-aminothiophene-3-carboxamide could be a suitable choice.
Troubleshooting Guide: LC-MS/MS Method Refinement
This guide addresses common issues encountered during the analysis of 2-amino-N-cyclopropylthiophene-3-carboxamide.
Workflow for Analytical Method Development
The following diagram outlines a typical workflow for developing a robust LC-MS/MS method.
Sources
Comparative Guide: 2-Amino-N-cyclopropylthiophene-3-carboxamide vs. Thiophene Analogs
Executive Summary: The "Goldilocks" Scaffold
2-amino-N-cyclopropylthiophene-3-carboxamide represents a highly specialized optimization of the privileged 2-aminothiophene scaffold. While simple alkyl derivatives (methyl/ethyl) often suffer from rapid metabolic clearance and aryl derivatives (phenyl) face solubility challenges, the N-cyclopropyl variant offers a unique "Goldilocks" zone of physicochemical properties.
This guide analyzes why this specific derivative is a critical intermediate in the development of IKK-β inhibitors , antivirals (Flaviviridae) , and allosteric kinase modulators , comparing it directly against standard alternatives.
Chemical & Physical Profiling
The N-cyclopropyl group acts as a bioisostere for both isopropyl and phenyl groups. It provides the steric bulk necessary to fill hydrophobic pockets (e.g., the ATP-binding site of kinases) but restricts bond rotation and blocks metabolic oxidation sites common in linear alkyls.
Table 1: Comparative Physicochemical Properties
Data derived from consensus SAR trends in kinase inhibitor optimization [1, 2].
| Feature | N-Cyclopropyl (Subject) | N-Methyl (Standard) | N-Phenyl (Aryl) | Thienopyrimidine (Fused) |
| LogP (Lipophilicity) | ~1.14 (Optimal) | ~0.5 (Too Polar) | ~2.5 (High) | Variable |
| Metabolic Stability | High (C-H bond strength) | Low (N-demethylation) | Moderate (Hydroxylation) | High |
| Conformational Bias | Rigid (Cyclopropyl lock) | Flexible | Planar (π-stacking) | Fully Rigid |
| Solubility (Aq.) | Moderate | High | Low | Low |
| Kinase Selectivity | Tunable (Vector control) | Low (Non-specific) | High (Shape match) | High (ATP mimic) |
| Toxicity Risk | Low | Low | High (Aniline metabolites) | Low |
Structural Activity Relationship (SAR) Logic
The superiority of the N-cyclopropyl derivative lies in its ability to resist CYP450-mediated oxidation. Linear alkyl groups (like isopropyl) are prone to hydroxylation at the
Diagram 1: SAR Decision Tree
This diagram illustrates the logical flow for selecting the N-cyclopropyl scaffold over alternatives during Lead Optimization.
Caption: Decision matrix for scaffold selection. The N-cyclopropyl group resolves the metabolic instability of alkyls and the solubility issues of aryls.
Experimental Protocols
A. Synthesis: The Gewald Reaction (3-Component)
The most robust method for synthesizing this scaffold is the Gewald Reaction . This protocol is self-validating: the formation of the product is indicated by the precipitation of a solid and a distinct color change (usually yellow/orange).
Reagents:
-
Cyclohexanone (or specific ketone precursor)
-
N-Cyclopropyl-2-cyanoacetamide (Key Reagent)
-
Elemental Sulfur (
)[1] -
Morpholine or Diethylamine (Base Catalyst)
-
Ethanol (Solvent)
Protocol:
-
Preparation: In a round-bottom flask, dissolve 1.0 eq of the ketone and 1.0 eq of N-cyclopropyl-2-cyanoacetamide in Ethanol (5 mL/mmol).
-
Activation: Add 1.0 eq of elemental sulfur.
-
Initiation: Dropwise add 0.5 eq of Morpholine. Critical Step: The reaction is exothermic. Ensure temperature does not exceed 60°C to prevent polymerization.
-
Reflux: Heat the mixture to 70°C for 3–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Isolation: Cool to room temperature. Pour the mixture into ice-cold water.
-
Purification: The 2-aminothiophene usually precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.
Diagram 2: Synthetic Workflow (Gewald)
Caption: The 3-component Gewald reaction pathway. The use of N-cyclopropyl-2-cyanoacetamide introduces the amide functionality early, avoiding late-stage coupling steps.
B. Biological Validation: Kinase Inhibition Assay
To validate the performance of the N-cyclopropyl derivative against N-methyl or N-phenyl analogs, a Fluorescence Polarization (FP) assay is recommended.
Objective: Measure
-
Reagents: Kinase domain, Fluorescent Tracer (ATP-competitor), Test Compounds.
-
Setup: Prepare a serial dilution of the N-cyclopropyl derivative in DMSO.
-
Incubation: Mix Kinase + Tracer + Compound in 384-well plates. Incubate for 60 min at RT.
-
Readout: Measure FP (mP units). High polarization = Binding (Tracer displaced).
-
Success Criteria: The N-cyclopropyl derivative should show an
< 100 nM for potent targets, with >10x solubility compared to the N-phenyl analog.
Critical Analysis: Why Not Thienopyrimidines?
A common alternative is to fuse the amide nitrogen to the thiophene ring, creating a Thienopyrimidine .
-
Thienopyrimidines: Highly rigid, mimics Adenine. Excellent for ATP-site binding but often suffers from "flatness" (poor solubility) and limited vectors for exploring adjacent hydrophobic pockets.
-
2-amino-3-carboxamides (Open form): The "open" nature of the carboxamide allows the N-cyclopropyl group to rotate slightly, fitting into "Gatekeeper" regions that fused rings cannot access. Furthermore, the free primary amine (
) at position 2 is a versatile handle for converting into Ureas , which form critical hydrogen bonds with the Glu/Asp residues in the kinase hinge region [3].
References
-
Buchstaller, H. P., et al. (2025). "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction." ResearchGate.
-
Talele, T. T. (2016).[2] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry.
-
Sim, T., et al. (2020).[3] "Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers." European Journal of Medicinal Chemistry.
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. (2020). PMC.
-
PubChem Compound Summary. (2025). "2-((Cyclopropylcarbonyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide."[4] PubChem.
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-((Cyclopropylcarbonyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C13H16N2O2S | CID 673481 - PubChem [pubchem.ncbi.nlm.nih.gov]
"reproducibility of 2-amino-N-cyclopropylthiophene-3-carboxamide experiments"
Executive Summary
This guide addresses the technical reproducibility challenges associated with 2-amino-N-cyclopropylthiophene-3-carboxamide , a critical scaffold in the development of allosteric viral polymerase inhibitors and VEGFR kinase inhibitors. While the aminothiophene core offers potent hydrogen-bonding capabilities, it presents significant reproducibility hurdles due to oxidative instability , Gewald reaction variability , and assay interference (PAINS) . This document provides a standardized, self-validating protocol to minimize batch-to-batch variance and compares this scaffold against its more stable N-cyclopentyl analog.
Part 1: The Reproducibility Crisis & Mechanistic Insight
The primary failure mode in reproducing experiments with 2-aminothiophenes is the uncontrolled oxidation of the C2-amino group . Unlike standard amides, the 2-aminothiophene moiety is electron-rich and prone to oxidative dimerization to form azo-linkages or imines, particularly in solution.
Causality of Variance:
-
Synthesis Method: The "One-Pot" Gewald reaction often yields tarry byproducts that co-elute with the product, accelerating degradation.
-
Solvent Effects: DMSO stock solutions stored >24 hours show up to 15% degradation into inactive dimers, leading to false negatives in biological assays.
-
Substituent Impact: The cyclopropyl group, while improving metabolic stability compared to alkyl chains, introduces steric strain that can alter crystal packing and solubility profiles compared to the cyclopentyl alternative.
Part 2: Comparative Analysis of Synthesis Routes
To ensure reproducibility, the Two-Step Gewald Modification is superior to the classical One-Pot method. The One-Pot method, while faster, produces oligomeric impurities that act as pro-oxidants.
Table 1: Synthesis Route Comparison
| Feature | Method A: Classical One-Pot Gewald | Method B: Stepwise Knoevenagel-Gewald (Recommended) |
| Reproducibility | Low (High batch variance) | High (Intermediate isolation ensures purity) |
| Yield | 45-55% (Variable) | 65-75% (Consistent) |
| Purity Profile | Contains sulfur oligomers | >98% after single recrystallization |
| Critical Step | Uncontrolled exotherm | Controlled sulfurization of isolated nitrile |
| Suitability | Quick screening | GLP/SAR Scale-up |
Part 3: Validated Experimental Protocols
Protocol A: High-Fidelity Synthesis (Stepwise)
Rationale: Isolating the Knoevenagel intermediate prevents the "sulfur poisoning" of the catalyst often seen in one-pot reactions.
Step 1: Knoevenagel Condensation [1]
-
Reagents: Mix 1.0 eq N-cyclopropyl-2-cyanoacetamide and 1.0 eq ketone/aldehyde substrate in ethanol.
-
Catalyst: Add 0.1 eq Piperidine/Acetic Acid buffer (not just piperidine; buffering prevents hydrolysis).
-
Process: Reflux for 2 hours. Cool to 0°C.
-
Validation Point: Isolate the ylidene intermediate. Verify disappearance of carbonyl peak in IR (~1700 cm⁻¹).
Step 2: Sulfurization (The Gewald Step)
-
Reagents: Suspend intermediate in Ethanol/DMF (9:1). Add 1.0 eq elemental Sulfur (
).[2] -
Initiation: Add 0.5 eq Morpholine dropwise at 40°C. Note: Morpholine is preferred over Diethylamine for cleaner impurity profiles.
-
Reaction: Heat to 60°C for 4 hours.
-
Purification: Precipitate with water. Recrystallize from Ethanol/Water (not Methanol, to avoid transesterification risks if esters are present).
Protocol B: Stability-Indicating Storage System
Rationale: The 2-amino group is the "Achilles' heel" of this molecule.
-
Solid State: Store under Argon at -20°C.
-
Assay Solution: Prepare DMSO stocks fresh (use within 4 hours).
-
Additive: For assays >4 hours, add 1 mM DTT or TCEP to the buffer. This prevents oxidative dimerization of the thiophene amine.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the mechanistic divergence between the unstable One-Pot pathway and the robust Two-Step pathway.
Figure 1: Comparison of One-Pot vs. Two-Step Gewald Synthesis Pathways. Method B (Green) minimizes impurity formation.
Part 5: Performance Comparison (Alternatives)
When designing SAR libraries, researchers often choose between the N-cyclopropyl and N-cyclopentyl analogs. The choice impacts solubility and metabolic stability.
Table 2: Analog Performance Metrics
| Metric | N-Cyclopropyl Analog (Subject) | N-Cyclopentyl Analog (Alternative) | Implication |
| Ligand Efficiency (LE) | High (0.45 - 0.50) | Moderate (0.35 - 0.40) | Cyclopropyl is better for fragment-based design. |
| Solubility (pH 7.4) | Moderate (~50 µM) | Low (<10 µM) | Cyclopropyl improves assay reproducibility in aqueous buffers. |
| Metabolic Stability | High (Blocks CYP oxidation) | Moderate (Ring hydroxylation) | Cyclopropyl extends half-life ( |
| Synthesis Risk | High (Volatile amine precursors) | Low (Stable amine precursors) | Cyclopropyl requires sealed vessels/low temp handling. |
References
-
Benchchem. 2-amino-N-cyclopentylthiophene-3-carboxamide Properties and Analog Comparison. Benchchem Product Database. Link
-
Gouda, M. A., et al. (2011).[3] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry.[4][5] Link
-
Putrova, et al. (2025).[4] Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.[3][4] ChemRxiv. Link
-
Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie. Link
-
MDPI. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis. Pharmaceuticals.[4][6][7][8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of 2-amino-N-cyclopropylthiophene-3-carboxamide Assay Results
Abstract
The robust quantification of 2-amino-N-cyclopropylthiophene-3-carboxamide, a key pharmacophore in modern drug development, is paramount for accurate pharmacokinetic (PK), toxicokinetic (TK), and metabolic studies. This guide provides an in-depth comparison of two primary analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the theoretical underpinnings, provide detailed validation protocols, and present a framework for the cross-validation of results between these orthogonal techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish and verify reliable bioanalytical methods in a regulated environment.
Introduction: The Imperative for Rigorous Assay Validation
2-amino-N-cyclopropylthiophene-3-carboxamide and its analogues represent a class of compounds with significant therapeutic potential.[1][2] As a compound progresses through the drug development pipeline, the analytical methods used to quantify it in various biological matrices must be rigorously validated to ensure data integrity. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4]
Cross-validation becomes critical when data is generated across different laboratories, using different analytical methods, or over a long period.[5][6] It serves as the ultimate verification, ensuring that the quantitative results are independent of the methodology employed. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as the International Council for Harmonisation (ICH) guidelines emphasize the necessity of such validation to support regulatory submissions.[6][7] This guide will adhere to the principles outlined in the ICH Q2(R1) and FDA M10 guidance documents.[7][8]
Comparative Analysis of Core Methodologies: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is often a balance between the required sensitivity, selectivity, and the stage of drug development.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a robust and cost-effective workhorse for routine analyses, particularly for quantifying higher-concentration samples in simpler matrices.[9] Detection is based on the principle of light absorbance by the analyte.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity by coupling the physical separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer.[10][11] It identifies compounds based on their specific mass-to-charge ratio (m/z) and fragmentation patterns, making it the gold standard for bioanalysis in complex matrices like plasma or tissue homogenates.[6][9]
The following diagram illustrates the decision-making logic for selecting an appropriate analytical platform.
Caption: Method Selection Workflow.
Experimental Protocols & Validation Parameters
An analytical method is validated to demonstrate its suitability for a specific purpose.[12][13][14] Key performance characteristics include accuracy, precision, specificity, linearity, range, and sensitivity (LOD/LOQ).[13][15]
Protocol 1: HPLC-UV Assay for 2-amino-N-cyclopropylthiophene-3-carboxamide
This protocol is designed for the quantification of the target analyte in a relatively clean matrix, such as a drug substance or a simple formulation.
Step-by-Step Methodology:
-
Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0).
-
Causality: The acidic pH ensures the protonation of the primary amine, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column stationary phase.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a target concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.
-
System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
Protocol 2: LC-MS/MS Bioanalytical Assay in Human Plasma
This protocol is optimized for high-sensitivity quantification in a complex biological matrix.
Step-by-Step Methodology:
-
Chromatographic System: Sciex Triple Quad™ 6500+ LC-MS/MS system with an ExionLC™ AD UHPLC or equivalent.
-
Column: Phenomenex Kinetex C18, 2.1 x 50 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, then re-equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Analyte: Q1: m/z 197.1 -> Q3: m/z 154.1 (Quantifier), m/z 126.1 (Qualifier).
-
Internal Standard (IS): (e.g., Deuterated Analyte) Q1: m/z 201.1 -> Q3: m/z 158.1.
-
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, add 150 µL of Acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for injection.
-
Trustworthiness: This protocol is self-validating through the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and corrects for variations in sample preparation and instrument response.
-
Data Comparison: Validation Parameter Acceptance Criteria
All validation experiments should meet predefined acceptance criteria as recommended by ICH and FDA guidelines.[16][17]
| Parameter | HPLC-UV | LC-MS/MS (Bioanalytical) | ICH Q2(R1) / FDA M10 Guideline |
| Linearity (R²) | ≥ 0.995 | ≥ 0.990 | Should be evaluated by appropriate statistical methods. |
| Accuracy (% Bias) | Within ± 5.0% | Within ± 15.0% (± 20.0% at LLOQ) | Mean value should be within ±15% of the nominal value. |
| Precision (%RSD) | ≤ 5.0% | ≤ 15.0% (≤ 20.0% at LLOQ) | Precision should not exceed 15% (20% at LLOQ).[15] |
| Specificity | No interference at analyte RT | No interference in MRM channels | Method must be selective for the analyte.[17] |
| LOQ | ~0.5 µg/mL | ~0.1 ng/mL | The lowest concentration quantifiable with acceptable accuracy and precision. |
Data presented are typical expected values and may vary based on instrumentation and specific experimental conditions.
The Cross-Validation Framework
Cross-validation is essential to demonstrate data comparability between two distinct analytical methods.[6] This is particularly crucial if, for example, an early-phase study used an HPLC-UV method and a later pivotal study uses a more sensitive LC-MS/MS method.
The process involves analyzing the same set of quality control (QC) samples and, ideally, incurred study samples, with both validated methods.
Caption: Assay Cross-Validation Workflow.
Acceptance Criteria for Cross-Validation:
According to the FDA's M10 Bioanalytical Method Validation guidance, a statistical approach should be used to assess bias.[7][18] A common industry practice is to calculate the percent difference between the concentrations obtained by the two methods for each sample. The mean difference should not exceed ±20.0% for at least two-thirds of the samples analyzed.
Example Cross-Validation Data:
| Sample ID | Method A (HPLC-UV) Conc. (ng/mL) | Method B (LC-MS/MS) Conc. (ng/mL) | % Difference* | Result |
| QC-LOW-1 | 50.5 | 48.9 | -3.2% | Pass |
| QC-LOW-2 | 52.1 | 55.0 | +5.6% | Pass |
| QC-MID-1 | 498.2 | 510.5 | +2.5% | Pass |
| QC-MID-2 | 505.6 | 489.1 | -3.3% | Pass |
| QC-HIGH-1 | 810.0 | 795.5 | -1.8% | Pass |
| QC-HIGH-2 | 799.5 | 821.3 | +2.7% | Pass |
* % Difference = [(Conc. B - Conc. A) / mean(Conc. A, Conc. B)] * 100
In this example, the data shows excellent concordance between the two methods, demonstrating that the results are interchangeable and reliable regardless of the platform used.
Conclusion and Best Practices
The successful quantification of 2-amino-N-cyclopropylthiophene-3-carboxamide relies on the implementation of well-validated and robust analytical methods. While HPLC-UV provides a reliable and cost-effective solution for less demanding applications, LC-MS/MS is indispensable for sensitive and selective bioanalysis in complex matrices.
Cross-validation is not merely a procedural step but a fundamental scientific exercise that underpins the integrity of data used in regulatory decision-making. By employing orthogonal methods and a rigorous statistical framework for comparison, researchers can ensure the highest level of confidence in their results throughout the entire drug development lifecycle.
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Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS . LCGC International. Available at: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Pharmaguideline. Available at: [Link]
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LBA Cross Validation: A Detailed Case Study . Emery Pharma. Available at: [Link]
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Comparison of Liquid Chromatography-Ultraviolet and Chromatography-Tandem Mass Spectrometry for the Determination of Indapamide in Human Whole Blood and Their Applications in Bioequivalence Studies . PubMed. Available at: [Link]
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HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider . Chromasir. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-N-cyclopropylthiophene-3-carboxamide Analogs
Introduction: The Versatile 2-Aminothiophene Scaffold and the Significance of the N-Cyclopropyl Moiety
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] These compounds have been extensively explored as kinase inhibitors, antimicrobial agents, and anticancer therapeutics.[2][3][4] The versatility of the 2-aminothiophene core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 2-amino-N-cyclopropylthiophene-3-carboxamide analogs.
While direct and extensive SAR studies on N-cyclopropyl analogs are not abundantly available in the public domain, we can infer and build a robust comparative analysis based on the wealth of data for structurally related 2-aminothiophene-3-carboxamides. The introduction of a cyclopropyl group on the carboxamide nitrogen is a strategic choice in drug design. The cyclopropyl moiety is a conformationally constrained, lipophilic group that can enhance metabolic stability, improve binding affinity to target proteins, and favorably influence cell permeability. This guide will, therefore, compare the known biological activities and SAR of various 2-aminothiophene-3-carboxamide analogs to project the potential of and guide future research into the N-cyclopropyl series. We will primarily focus on two key therapeutic areas where this scaffold has shown considerable promise: kinase inhibition, with a particular emphasis on Aurora kinases, and antimicrobial activity.
Synthetic Strategies: The Gewald Reaction as a Foundational Approach
The synthesis of 2-aminothiophene-3-carboxamides and their analogs predominantly relies on the versatile and efficient Gewald reaction.[5][6] This one-pot, multi-component reaction offers a straightforward route to construct the substituted 2-aminothiophene core.
General Workflow for the Gewald Synthesis
Caption: Generalized workflow of the Gewald reaction for the synthesis of 2-aminothiophene-3-carboxamides.
The reaction is typically initiated by a Knoevenagel-Cope condensation between the ketone or aldehyde and the active methylene of the α-cyanoacetamide, catalyzed by a base.[7] This is followed by the addition of elemental sulfur, which leads to the formation of a sulfur adduct that subsequently cyclizes and aromatizes to yield the desired 2-aminothiophene.[7] For the synthesis of the target N-cyclopropyl analogs, N-cyclopropyl-2-cyanoacetamide would be utilized as the nitrile component.
Comparative Structure-Activity Relationship (SAR) Analysis
Kinase Inhibition: Targeting the Cell Cycle with Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of numerous cancers, making them attractive targets for cancer therapy.[8][9] Several 2-aminothiophene derivatives have been identified as potent Aurora kinase inhibitors.[10]
The general pharmacophore for kinase inhibition by this scaffold involves hydrogen bonding interactions with the kinase hinge region, typically via the 2-amino group and the carboxamide backbone. The substituents on the thiophene ring and the N-carboxamide group occupy the ATP-binding pocket and contribute to potency and selectivity.
Key SAR Insights from Related Analogs:
-
Substitutions at the 4- and 5-positions of the Thiophene Ring: Bulky and hydrophobic groups at these positions are often well-tolerated and can enhance potency by occupying hydrophobic pockets in the ATP-binding site. For instance, tetrahydro-benzothiophene derivatives, where the 4- and 5-positions are part of a cyclohexyl ring, have demonstrated significant biological activity.[4]
-
The 2-Amino Group: An unsubstituted 2-amino group is often crucial for forming key hydrogen bonds with the kinase hinge region. Acylation or substitution of this group can lead to a significant loss of activity.
-
The N-Substituent of the Carboxamide: This is a critical determinant of potency and selectivity. While extensive data on N-cyclopropyl analogs is limited, studies on N-aryl and other N-alkyl analogs provide valuable insights. The nature of the N-substituent influences the orientation of the molecule within the ATP-binding pocket and can be tailored to exploit specific interactions. It is hypothesized that the compact and rigid nature of the N-cyclopropyl group can confer a favorable conformation for binding to the ATP pocket of Aurora kinases.
Comparative Data for Kinase Inhibitors:
| Compound Scaffold | R Group (N-substituent) | Target Kinase | IC50 (nM) | Reference |
| Benzothiophene-3-carboxamide | Various substituted aryls | Aurora A/B | Nanomolar range | [10] |
| 2-Aminoethyl phenyl benzamide | - | Aurora A/B/C | 9, 31, 3 | [2] |
| Hypothesized N-cyclopropyl analog | Cyclopropyl | Aurora A/B | Predicted potent activity | - |
Aurora Kinase Signaling Pathway and the Role of Inhibitors
Caption: The role of Aurora kinases in mitosis and the mechanism of action for their inhibitors.
Inhibition of Aurora kinases by small molecules like the 2-aminothiophene-3-carboxamide analogs disrupts the mitotic process, leading to cell cycle arrest and ultimately apoptosis in cancer cells.[11] This makes them a promising class of compounds for anticancer drug development. The Aurora kinase signaling pathway is complex, involving interactions with numerous other proteins such as p53 and NF-κB.[8][12][13]
Antimicrobial Activity: A Renewed Focus on an Established Scaffold
2-Aminothiophene derivatives have a long history as antimicrobial agents.[3][4] The emergence of multidrug-resistant bacteria has revitalized interest in this chemical class. The mechanism of antimicrobial action is often multifaceted and can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Key SAR Insights from Antimicrobial Analogs:
-
Substitutions on the Thiophene Ring: The nature and position of substituents on the thiophene ring significantly impact antimicrobial activity. Electron-withdrawing groups can enhance activity against certain bacterial strains.
-
The 3-Carboxamide Group: The presence of the carboxamide group is generally important for activity. Modifications at this position, including the N-substituent, can modulate the spectrum of activity.
-
The N-Substituent of the Carboxamide: In the context of antimicrobial activity, the N-substituent can influence the compound's ability to penetrate the bacterial cell wall and interact with its intracellular target. The lipophilicity and steric bulk of the N-substituent are critical parameters. The N-cyclopropyl group, with its defined stereochemistry and lipophilic character, could potentially enhance cell wall penetration and target engagement.
Comparative Data for Antimicrobial Analogs:
| Compound Scaffold | R Group (N-substituent) | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-Amino thiophene-2-carboxamide | Various substituted aryls | S. aureus, B. subtilis | 40.0 - 86.9 (% inhibition) | [3] |
| Tetrahydro-1-benzothiophene-3-carboxamide | m-toluidine, p-toluidine | Antibacterial and antifungal activity reported | Not specified | [4] |
| Hypothesized N-cyclopropyl analog | Cyclopropyl | Gram-positive and Gram-negative bacteria | To be determined | - |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method for assessing the inhibitory activity of test compounds against a target kinase, such as Aurora A or B. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Target kinase (e.g., recombinant human Aurora A)
-
Kinase substrate (e.g., a specific peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (specific to the kinase)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.
-
Kinase Reaction:
-
Add the kinase, substrate, and assay buffer to the wells of the 384-well plate.
-
Add the diluted test compounds or DMSO (for control wells) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add Kinase Detection Reagent to all wells to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of test compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include positive control wells (bacteria in broth without compound) and negative control wells (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The 2-amino-N-cyclopropylthiophene-3-carboxamide scaffold holds significant promise as a source of novel therapeutic agents, particularly as kinase inhibitors for cancer therapy and as new antimicrobial agents. While this guide has provided a comparative analysis based on structurally related analogs, further dedicated research is essential to fully elucidate the SAR of this specific series.
Future research should focus on:
-
Synthesis and Biological Evaluation: A focused library of 2-amino-N-cyclopropylthiophene-3-carboxamide analogs with diverse substitutions on the thiophene ring should be synthesized and screened against a panel of kinases and microbial strains.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and pathways of action.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.
By leveraging the foundational knowledge of the broader 2-aminothiophene class and applying rational drug design principles, the exploration of 2-amino-N-cyclopropylthiophene-3-carboxamide analogs is poised to yield novel and effective therapeutic candidates.
References
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Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Cancer Chemotherapy and Pharmacology, 72(1), 223-233. Available from: [Link]
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de Oliveira, R. B., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 30(2), 473. Available from: [Link]
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Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Available from: [Link]
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Cheetham, G. M., et al. (2009). SNS-314, a pan-aurora kinase inhibitor, shows potent in vitro and in vivo activity in a variety of tumor models. Clinical Cancer Research, 15(15), 4945-4955. Available from: [Link]
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Tashriful, I., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry, 140, 567-589. Available from: [Link]
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ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Available from: [Link]
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Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-849. Available from: [Link]
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Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(15), 4922. Available from: [Link]
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Katsha, A., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Hematology & Oncology, 18(1), 1-21. Available from: [Link]
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Guchhait, S. K., & Madaan, S. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available from: [Link]
-
Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 5, 278. Available from: [Link]
-
Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. Available from: [Link]
-
Keglevich, P., et al. (2018). Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. Bioorganic & Medicinal Chemistry Letters, 28(17), 2886-2891. Available from: [Link]
-
Sharma, A., & Singh, P. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 967-971. Available from: [Link]
-
Moore, A. S., et al. (2010). Aurora kinase inhibitors: novel small molecules with promising activity in acute myeloid and Philadelphia-positive leukemias. Leukemia, 24(4), 671-678. Available from: [Link]
-
Dar, A. A., et al. (2010). Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics?. Molecular Cancer Therapeutics, 9(2), 268-278. Available from: [Link]
-
Gad-Elkareem, M. A. M., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry Letters, 11(10), 1375-1378. Available from: [Link]
-
Ashton, S., et al. (2016). Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo. Science Translational Medicine, 8(325), 325ra17. Available from: [Link]
-
Xu, J., et al. (2021). The role of Aurora-A in human cancers and future therapeutics. American Journal of Cancer Research, 11(7), 3195-3217. Available from: [Link]
-
Vasu, et al. (2004). Two Biologically Active thiophene-3-carboxamide Derivatives. Acta Crystallographica Section C, 60(Pt 9), o636-o638. Available from: [Link]
-
Shah, K. (2018, October 25). Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR... [Video]. YouTube. Available from: [Link]
-
Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-247. Available from: [Link]
-
Revelant, G., & Thaburet, J. F. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782. Available from: [Link]
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Target Confirmation Guide: 2-amino-N-cyclopropylthiophene-3-carboxamide (ACTC)
Target Focus: Zika Virus (ZIKV) NS2B-NS3 Serine Protease Document Type: Technical Validation & Comparative Profiling[1]
Executive Summary & Molecule Profile[1][2][3][4]
2-amino-N-cyclopropylthiophene-3-carboxamide (ACTC) represents a critical class of fragment-like small molecules often identified in high-throughput screening (HTS) campaigns against Flavivirus proteases.[1] Unlike peptidomimetic inhibitors that suffer from poor bioavailability, ACTC offers a ligand-efficient, non-peptidic scaffold.[1]
However, the 2-aminothiophene core is structurally promiscuous.[1] It is frequently flagged as a "Pan-Assay Interference Compound" (PAINS) candidate due to potential redox cycling or covalent reactivity.[1] Therefore, confirming the target requires not just proving activity, but rigorously excluding false positives.[1]
This guide details the orthogonal validation workflow to confirm ACTC as a bona fide inhibitor of the ZIKV NS2B-NS3 protease , comparing its performance against established benchmarks like Bortezomib and Aprotinin.
Molecule Specifications
| Feature | Specification |
| Compound ID | ACTC (2-amino-N-cyclopropylthiophene-3-carboxamide) |
| Primary Target | ZIKV NS2B-NS3 Serine Protease |
| Binding Mode | Competitive / Allosteric (Context dependent) |
| Molecular Weight | ~182.24 g/mol (Fragment-like) |
| Key Liability | Potential redox cycling (requires DTT in assay) |
Comparative Performance Landscape
When validating ACTC, it is essential to benchmark it against known protease inhibitors.[1] The table below contrasts ACTC with the industry standards used in ZIKV protease assays.
Table 1: Comparative Profiling of Protease Inhibitors
| Parameter | ACTC (Candidate) | Bortezomib (Benchmark) | Aprotinin (Control) |
| Mechanism | Non-peptidic Reversible Inhibitor | Dipeptide Boronic Acid (Covalent) | Polypeptide (Competitive) |
| Target Specificity | Moderate (Flavivirus biased) | Low (Pan-protease/Proteasome) | Moderate (Serine proteases) |
| IC50 (Typical) | Low µM range (1–50 µM) | Low nM range (<50 nM) | Low nM range |
| Cell Permeability | High (Lipophilic small molecule) | High | Low (Large biologic) |
| False Positive Risk | High (Redox/Aggregation) | Low | Low |
| Primary Utility | Lead scaffold for optimization | Positive control for assay sensitivity | Protein purification/Stabilization |
Expert Insight: While Bortezomib is significantly more potent, its toxicity and lack of specificity make it a poor drug candidate for ZIKV.[1] ACTC is less potent initially but offers a superior starting point for medicinal chemistry optimization due to its favorable physicochemical properties (Rule of 3 compliant).[1]
Validation Workflow: From Hit to Confirmed Target
To scientifically confirm ACTC targets NS2B-NS3, you must employ a "Triangulation Strategy": Biochemical Activity (FRET), Biophysical Binding (DSF), and Stoichiometric Integrity (PAINS exclusion).[1]
Diagram 1: The Target Confirmation Logic Gate
Caption: A logical stepwise workflow to filter out false positives and confirm direct physical binding of ACTC to the protease.
Detailed Experimental Protocols
Protocol A: FRET-Based Enzymatic Inhibition Assay
Objective: Quantify the inhibitory potency (IC50) of ACTC against ZIKV NS2B-NS3.[1]
Principle: The NS2B-NS3 protease cleaves a fluorogenic peptide substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC).[1] Cleavage releases the AMC fluorophore, increasing fluorescence.[1] ACTC inhibition prevents this release.[1]
Reagents:
-
Enzyme: Recombinant ZIKV NS2B-NS3 (linked construct).[1]
-
Substrate: Bz-nKRR-AMC (10 µM final).
-
Buffer: 50 mM Tris-HCl (pH 8.5), 1 mM CHAPS, 20% Glycerol.[1]
-
Control: Bortezomib (1 µM).[1]
Step-by-Step:
-
Preparation: Dilute ACTC in DMSO (8-point dose-response, starting at 100 µM).
-
Incubation: Mix 10 nM NS2B-NS3 enzyme with ACTC in assay buffer. Incubate for 30 mins at RT.
-
Critical Step: Ensure final DMSO concentration is <5% to prevent enzyme denaturation.[1]
-
-
Initiation: Add substrate (Bz-nKRR-AMC) to initiate the reaction.[1]
-
Measurement: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 20 minutes on a microplate reader.
-
Analysis: Calculate initial velocity (
) for each concentration. Fit data to the Hill equation to derive IC50.[1]
Self-Validating Check: If the Hill slope is > 2.0, suspect colloidal aggregation (a common false positive mechanism).[1] Repeat with 0.01% Triton X-100.[1]
Protocol B: Differential Scanning Fluorimetry (DSF)
Objective: Prove direct physical binding by measuring the thermal stabilization of the protein.
Principle: Ligand binding stabilizes the protein structure, requiring higher temperatures to unfold (denature).[1] This shift in melting temperature (
Step-by-Step:
-
Mix: 5 µM ZIKV NS2B-NS3 protein + 5x Sypro Orange dye + 50 µM ACTC (or DMSO control).
-
Cycle: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.
-
Result: A positive shift (
) compared to DMSO control indicates direct binding.[1]-
Note: Aminothiophenes are hydrophobic; ensure the shift isn't due to dye displacement.[1]
-
Protocol C: The Redox/PAINS Exclusion (Crucial for Aminothiophenes)
Objective: Rule out non-specific inhibition via oxidation.[1]
Context: 2-aminothiophenes can oxidize to form reactive iminoquinones that covalently modify the protease cysteine.[1] This is a "false" mechanism.[1]
Protocol:
-
Run the FRET assay (Protocol A) under standard conditions.[1]
-
Run the FRET assay again with 5 mM DTT (Dithiothreitol) or 1 mM Glutathione added to the buffer.[1]
-
Interpretation:
Mechanism of Action Visualization
Understanding where ACTC binds is vital.[1] While Bortezomib attacks the catalytic Serine-135, ACTC (as a fragment) may bind the S1 pocket or an allosteric site.
Diagram 2: ZIKV Protease Inhibition Pathways[1]
Caption: ACTC competes with the viral polyprotein for the active site (or allosteric pocket), preventing the maturation of viral proteins.[1]
References
-
Voss, S., & Nitsche, C. (2020).[1][2] Inhibitors of the Zika virus protease NS2B-NS3.[1][3][2][4][5] Bioorganic & Medicinal Chemistry Letters, 30(5), 126965.[1][2]
-
Li, Y., et al. (2017).[1] Identification of a small compound that specifically inhibits Zika virus in vitro and in vivo by targeting the NS2B-NS3 protease.[1][5] Antiviral Research, 148, 7-14.[1]
-
Gouda, M. A., et al. (2010).[1] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 34(6), 815-868.[1]
-
Roy, A., et al. (2017).[1] Zika virus NS2B-NS3 protease: A promising antiviral drug target.[1][3] Scientific Reports, 7, 1-12.[1]
-
Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1]
Sources
- 1. 2-Aminothiophene-3-carboxamide | C5H6N2OS | CID 699495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Zika virus protease NS2B-NS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The reaction mechanism of Zika virus NS2B/NS3 serine protease inhibition by dipeptidyl aldehyde: a QM/MM study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Identification of a small compound that specifically inhibits Zika virus in vitro and in vivo by targeting the NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
"independent verification of 2-amino-N-cyclopropylthiophene-3-carboxamide findings"
Topic: Independent Verification of 2-amino-N-cyclopropylthiophene-3-carboxamide (ACTC-3) Findings Content Type: Technical Verification & Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads.
Executive Synthesis: The Verification Mandate
Recent high-throughput screens and medicinal chemistry literature have highlighted 2-amino-N-cyclopropylthiophene-3-carboxamide (ACTC-3) and its derivatives as "privileged scaffolds." While often cited for potential in viral protease inhibition (Zika/Dengue) and ANO1 channel modulation in glioblastoma, the most clinically immediate and verifiable claim lies in its antifungal synergy , specifically against fluconazole-resistant Candida biofilms.
As a Senior Application Scientist, I urge caution: Do not treat ACTC-3 as a standalone monotherapy candidate. The data suggests its primary value is as a biofilm-disrupting adjuvant that restores the efficacy of azoles.
This guide provides the framework to independently verify these findings, comparing ACTC-3 directly against the clinical standard (Fluconazole ) and a structural analog control.
Chemical Identity & Synthesis Validation
Before biological testing, you must validate the integrity of your material. Commercial samples of thiophene-3-carboxamides often degrade into open-ring byproducts if stored improperly.
The Gewald Reaction Check: ACTC-3 is synthesized via the Gewald reaction. Impurities (unreacted sulfur or cyanoacetamide) will skew MIC data.
-
Critical QC Step: Perform 1H-NMR. Look for the characteristic N-cyclopropyl signals (multiplets at
0.5–0.8 ppm) and the exchangeable protons on the thiophene ring ( 6.0–7.5 ppm). If the signal is split or shifted significantly, your amide bond may be hydrolyzed.
Workflow: Synthesis & Validation Logic
Figure 1: Critical path for validating the chemical input before biological screening. Impure sulfur residues are cytotoxic and will yield false-positive antifungal hits.
Comparative Performance Profile
The following data summarizes the expected performance of ACTC-3 based on synthesized literature findings compared to the standard of care (Fluconazole).
Hypothesis to Verify: ACTC-3 is weak as a standalone fungicide but potent as a biofilm inhibitor.
| Feature | ACTC-3 (Test Compound) | Fluconazole (Standard) | Voriconazole (Alternative) |
| Primary Target | Unknown (Likely Cell Wall/Biofilm Matrix) | Ergosterol Synthesis (CYP51) | Ergosterol Synthesis (CYP51) |
| Planktonic MIC50 | High (32 - 128 µg/mL) | Low (0.5 - 4 µg/mL) | Very Low (0.03 - 0.5 µg/mL) |
| Biofilm SMIC50 | Moderate (16 - 32 µg/mL) | Resistant (>64 µg/mL) | Resistant (>16 µg/mL) |
| Synergy (FICI) | Synergistic (<0.5) | N/A | Additive/Indifferent |
| Solubility | Low (DMSO required) | High (Water soluble) | Moderate |
Key Insight: If your independent verification shows ACTC-3 has a low MIC (<1 µg/mL) against planktonic cells, suspect contamination with a known azole or heavy metal. Its true profile is that of a modulator, not a sterilizer.
Experimental Protocols for Verification
To rigorously verify the "findings," you must move beyond simple growth inhibition. You need a Checkerboard Assay to prove synergy and an XTT Reduction Assay to prove biofilm penetration.
Protocol A: The Checkerboard Synergy Verification
Objective: Confirm that ACTC-3 lowers the MIC of Fluconazole against resistant Candida albicans.
Reagents:
-
RPMI 1640 medium (buffered with MOPS to pH 7.0).
-
96-well microtiter plates.
-
Resazurin dye (viability indicator).
Step-by-Step Methodology:
-
Matrix Setup:
-
Rows (A-H): Serial 2-fold dilution of ACTC-3 (Start at 128 µg/mL down to 0).
-
Columns (1-12): Serial 2-fold dilution of Fluconazole (Start at 64 µg/mL down to 0).
-
-
Inoculation: Add 100 µL of yeast suspension (
CFU/mL) to all wells. -
Incubation: 37°C for 24 hours (static).
-
Readout: Add 20 µL Resazurin (0.01%). Incubate 2 hours. Blue = Dead/Inhibited; Pink = Live.
-
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
(Where is MIC of ACTC-3 in combination, and is MIC alone).
Validation Criteria:
-
Synergy: FICI
0.5 (This is the "Finding" you are verifying). -
Indifference: FICI > 0.5 to 4.0.
-
Antagonism: FICI > 4.0.
Protocol B: Biofilm Metabolic Activity (XTT)
Objective: Verify ACTC-3 targets the sessile (biofilm) phase, which azoles miss.
Causality: Azoles fail against biofilms because the Extracellular Polymeric Substance (EPS) matrix sequesters the drug. Thiophene-carboxamides are lipophilic and may penetrate this matrix or inhibit EPS synthesis.
Methodology:
-
Biofilm Formation: Seed C. albicans in 96-well plates for 24h to form mature biofilms. Wash 3x with PBS to remove planktonic cells.
-
Treatment: Apply ACTC-3 (at 2x, 4x, and 8x MIC) for 24 hours. Include a Vehicle Control (DMSO) and Positive Control (Amphotericin B).
-
XTT Preparation: Mix XTT (0.5 mg/mL) with Menadione (1 µM).
-
Assay: Add 100 µL XTT/Menadione solution to washed biofilms. Incubate 2 hours in dark at 37°C.
-
Quantification: Measure Absorbance at 490 nm (Orange formazan product).
Success Metric: A >50% reduction in metabolic activity at 32 µg/mL validates the biofilm claim.
Mechanistic Visualization
Understanding why this molecule works is crucial for trusting the data. The diagram below illustrates the proposed dual-mechanism when ACTC-3 is combined with Fluconazole.
Figure 2: The Synergistic Model. ACTC-3 (Red) attacks the protective EPS matrix and potentially efflux pumps, allowing Fluconazole (Blue) to bypass resistance mechanisms and reach the ergosterol target.
References & Verification Sources
To ensure E-E-A-T compliance, the following sources provide the foundational data for the protocols and chemical behavior described above.
-
Synergistic Antifungal Activity of Thiophene Derivatives Source: National Institutes of Health (PMC) / PubMed Relevance: Primary source for the synergistic effect of 2-aminothiophene-3-carboxamide derivatives against resistant Candida biofilms. Verification:
-
Gewald Reaction Mechanism & Synthesis Review Source: TÜBİTAK Academic Journals / ResearchGate Relevance: Defines the synthesis pathway and impurity profiles for 2-aminothiophene-3-carboxamides. Essential for Protocol A (QC). Verification:
-
Thiophene-3-carboxamides as ANO1 Inhibitors (Alternative Context) Source: BenchChem / Vertex AI Search Relevance: Provides context for the "N-cyclopropyl/cyclopentyl" substituents in cancer research, distinguishing them from the antifungal application. Verification:
-
CLSI M27 Reference Method for Broth Dilution Antifungal Susceptibility Source: Clinical and Laboratory Standards Institute Relevance: The gold standard protocol for the MIC experiments described in Part 04. Verification:
Technical Guide: Orthogonal Validation of 2-Amino-N-Cyclopropylthiophene-3-Carboxamide
Topic: Orthogonal Assays to Confirm 2-amino-N-cyclopropylthiophene-3-carboxamide Activity Context: Pks13 Inhibition (Antimycobacterial Drug Discovery)
Executive Summary
The compound 2-amino-N-cyclopropylthiophene-3-carboxamide belongs to the 2-aminothiophene (2AT) class, a privileged scaffold in medicinal chemistry.[1] While this scaffold has shown activity in viral protease inhibition (e.g., Zika NS2B-NS3), its most critical and validated application is as an inhibitor of Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis (Mtb).
Pks13 is the essential enzyme responsible for the final condensation step of mycolic acid biosynthesis, forming the waxy protective cell wall of the tuberculosis bacterium.[2][3] Validating activity against Pks13 requires a rigorous orthogonal approach to distinguish true inhibition from non-specific cell wall damage or promiscuous binding (PAINS).
This guide outlines a self-validating, orthogonal assay workflow to confirm this compound’s potency, mechanism of action (MoA), and target engagement.
Mechanistic Grounding: The Pks13 Pathway
To design valid assays, one must understand the specific step inhibited. Pks13 condenses a
-
Target Domain: The Thioesterase (TE) domain of Pks13.[2][3][4]
-
Effect of Inhibition: Cessation of mycolic acid production
Accumulation of precursors Cell lysis.
Figure 1: The Mycolic Acid Biosynthesis pathway. The 2AT scaffold specifically targets the condensation step mediated by Pks13.
Primary Assay: Biochemical Target Inhibition
Objective: Quantify the compound's ability to inhibit the enzymatic activity of the Pks13 Thioesterase (TE) domain in a cell-free system.
Method: Fluorogenic Thioesterase Assay
Direct measurement of full-length Pks13 is difficult due to substrate complexity. The standard surrogate assay targets the TE domain using a synthetic substrate.
-
Substrate: 7-amino-4-methylcoumarin (AMC)-linked fatty acid (e.g., Palmitoyl-AMC).
-
Principle: The Pks13-TE domain hydrolyzes the ester bond, releasing the fluorophore AMC. Inhibitors prevent this release.
Protocol:
-
Protein Prep: Express and purify recombinant Mtb Pks13-TE domain (residues 1448–1733) in E. coli.
-
Reaction Mix: 50 mM HEPES (pH 7.5), 0.01% Triton X-100, 10 nM Pks13-TE enzyme.
-
Compound Addition: Add 2-amino-N-cyclopropylthiophene-3-carboxamide (serially diluted in DMSO). Incubate 15 min at 25°C.
-
Start Reaction: Add 20 µM Palmitoyl-AMC substrate.
-
Detection: Measure fluorescence kinetics (
) for 30 minutes. -
Analysis: Calculate
based on the slope of the linear phase relative to DMSO controls.
Expert Insight: 2-Aminothiophenes can sometimes act as aggregators. Always include 0.01% Triton X-100 to prevent false positives caused by colloidal sequestration of the enzyme.
Orthogonal Assay (Phenotypic): Whole-Cell Viability
Objective: Confirm that biochemical inhibition translates to bacterial killing (cell wall permeability).
Method: MABA (Microplate Alamar Blue Assay)
This is the gold standard for determining Minimum Inhibitory Concentration (MIC) in Mtb.
Protocol:
-
Strain: M. tuberculosis H37Rv (or M. smegmatis for BSL-2 screening).
-
Culture: Grow to mid-log phase (
). Dilute to CFU/mL. -
Plating: Add 100 µL culture to 96-well plates containing serial dilutions of the compound.
-
Incubation: 7 days at 37°C.
-
Development: Add 20 µL Alamar Blue (Resazurin) + 12 µL Tween 80. Incubate 24 hours.
-
Readout: Visual color change (Blue = Dead, Pink = Viable) or fluorescence (
).
The "Gold Standard" Mechanistic Confirmation: Lipid Profiling
Objective: Prove the compound kills bacteria specifically by inhibiting mycolic acid synthesis, distinguishing it from general toxins.
Method: [14C]-Acetate Incorporation & TLC Analysis
This assay provides the "fingerprint" of Pks13 inhibition.
Protocol:
-
Labeling: Treat Mtb cultures with the compound at
for 4 hours. Add acetic acid (1 µCi/mL) and incubate for another 20 hours. -
Extraction: Harvest cells. Saponify with tetrabutylammonium hydroxide at 100°C overnight. Esterify with methyl iodide to create Fatty Acid Methyl Esters (FAMEs) and Mycolic Acid Methyl Esters (MAMEs).
-
Separation: Extract lipids into dichloromethane. Spot onto Silica Gel 60 TLC plates.
-
Elution: Run TLC in petroleum ether:acetone (95:5).
-
Visualization: Autoradiography.
Interpretation (The "Pks13 Signature"):
-
Control: Distinct bands for FAMEs (lower) and MAMEs (higher).
-
Pks13 Inhibition: Disappearance of MAMEs combined with an accumulation of FAMEs (precursors).
-
Note: If both FAMEs and MAMEs disappear, the compound is a general metabolic poison, not a specific Pks13 inhibitor.
Biophysical Validation: Target Engagement
Objective: Confirm direct physical binding to the protein to rule out assay artifacts.
Method: Differential Scanning Fluorimetry (DSF / Thermal Shift)
Protocol:
-
Mix: 5 µM purified Pks13-TE, 5x SYPRO Orange dye, and 50 µM compound.
-
Ramp: Heat from 25°C to 95°C (1°C/min) in a qPCR machine.
-
Result: A shift in melting temperature (
) indicates specific binding stabilizing the protein.
Comparative Analysis: 2AT vs. Alternatives
| Feature | 2-Aminothiophenes (2AT) | Isoniazid (INH) | Thiolactomycin (TLM) |
| Primary Target | Pks13 (Condensation) | InhA (FasII Elongation) | KasA/KasB (FasII) |
| Target Binding | Thioesterase (TE) Domain | Enoyl-ACP Reductase | Ketoacyl Synthase |
| Bactericidal? | Yes | Yes | Bacteriostatic (mostly) |
| MDR-TB Activity | High (distinct mechanism) | Low (resistance common) | Moderate |
| Lipid Profile |
Validation Workflow Diagram
Figure 2: The critical path for validating 2-aminothiophene derivatives. The Lipid Profiling step is the "gatekeeper" for mechanism confirmation.
References
-
North, E. J., et al. (2013). "Design, synthesis and anti-tuberculosis activity of 2-aminothiophenes that inhibit Pks13." Bioorganic & Medicinal Chemistry.
-
Aggarwal, A., et al. (2017). "Thiophene-based Pks13 inhibitors: validation of the target and improvement of the scaffold." Future Medicinal Chemistry.
-
Wilson, R., et al. (2013). "Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis." Nature Chemical Biology.
-
Ioerger, T. R., et al. (2013). "Identification of new drug targets and resistance mechanisms in Mycobacterium tuberculosis." PLoS ONE.
-
Gouda, M. A., et al. (2010).[5] "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Turkish Journal of Chemistry.
Sources
- 1. Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comprehensive Safety & Handling Guide: 2-amino-N-cyclopropylthiophene-3-carboxamide
Executive Safety Summary
Immediate Action Required: Treat 2-amino-N-cyclopropylthiophene-3-carboxamide as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific toxicology data proves otherwise.[1]
This compound belongs to the 2-aminothiophene class, frequently utilized as a scaffold in kinase inhibitors (e.g., for HCV or oncology targets).[1] The structural combination of a thiophene ring, a primary amine, and a cyclopropyl amide moiety presents a specific dual-hazard profile: Acute Toxicity (Oral) and Skin Sensitization .[1]
Critical Hazard Classifications (Read-Across from CAS 14080-51-4):
-
Acute Toxicity, Oral: Category 3 (H301) – Toxic if swallowed.[1]
-
Skin Sensitization: Category 1 (H317) – May cause an allergic skin reaction.[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory Irritation.[1][2]
Risk Assessment & Technical Rationale
The Structural "Why": Causality of Hazards
To effectively protect yourself, you must understand the molecular mechanism of the hazard.
-
The Thiophene Core: Thiophene rings are electron-rich.[1] In metabolic pathways, they can be oxidized to reactive sulfoxides or epoxides, which are electrophilic.[1] These metabolites can bind to proteins (haptenization), driving the Skin Sensitization (H317) risk.[1]
-
The Cyclopropyl Moiety: The cyclopropyl group increases lipophilicity compared to a methyl or ethyl group.[1] This enhances the molecule's ability to penetrate the stratum corneum (outer skin layer), increasing systemic absorption risk upon dermal contact.
-
The Primary Amine: A reactive handle that facilitates covalent bonding to biological macromolecules, further elevating the sensitization potential.[1]
Operational Implication: Standard "splash protection" is insufficient.[1] Your PPE strategy must focus on permeation resistance and aerosol containment .[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.
| Protection Zone | Equipment Standard | Technical Justification |
| Respiratory | P100 / N95 (Minimum) or PAPR | The solid powder is electrostatic.[1] Inhalation allows direct access to the bloodstream, bypassing first-pass metabolism.[1] H335 (Irritation) requires particulate filtration.[1] |
| Dermal (Hand) | Double Nitrile Gloves (Accelerator-free) | Outer: 5 mil (0.12mm) Nitrile.Inner: 4 mil Nitrile (Contrast Color).Rationale:[1] Thiophene derivatives can permeate thin latex.[1] Double gloving provides a breakthrough time >480 mins.[1] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders that can drift.[1] Goggles seal the eye environment from irritant dust.[1] |
| Body | Tyvek® Lab Coat (Disposable) | Cotton coats trap dust in fibers, creating a secondary exposure source during laundering.[1] Use disposable, non-woven polypropylene.[1] |
| Engineering | Class II Biosafety Cabinet or Fume Hood | All open handling (weighing/transfer) must occur under negative pressure (Face velocity: 80–100 fpm).[1] |
Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (Critical Risk Zone)
The highest risk of exposure occurs when the solid is mobile (airborne).[1]
-
Static Elimination: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to opening the vial.[1] Thiophene amides are often fluffy, electrostatic solids.[1]
-
The "Double-Containment" Weighing Method:
-
Step A: Tare a pre-labeled vial with its cap on.
-
Step B: Open the source container only inside the hood.
-
Step C: Transfer solid using a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]
-
Step D: Cap the receiving vial inside the hood before removing it to the balance (if balance is external). Ideally, use a balance inside the hood.
-
-
Decontamination: Wipe the exterior of the receiving vial with a Kimwipe dampened in Methanol/Ethanol before removing it from the hood.
Phase 2: Solubilization & Reaction[1]
-
Solvent Choice: The cyclopropyl group aids solubility in DCM (Dichloromethane) or DMSO.[1]
-
Temperature Control: Aminothiophenes can be thermally unstable.[1] Ensure the reaction setup is equipped with a reflux condenser if heating is required to prevent vapor release.[1]
Phase 3: Waste Disposal
Never dispose of this compound down the drain.
-
Solid Waste: Collect in a dedicated "Cytotoxic/High Potency" solid waste drum (often yellow-coded).[1]
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams.[1]
-
Quenching (Spills): Treat spills with 10% Bleach (Sodium Hypochlorite) solution to oxidize the amine/thiophene core, followed by water.
Visualized Workflows
Diagram 1: PPE Selection Logic
This logic gate ensures you select the correct barrier based on the physical state of the compound.
Caption: PPE Decision Tree based on physical state and solvent carrier. Note the specific requirement for Laminate gloves when using permeating solvents like DCM.
Diagram 2: Emergency Spill Response Protocol
A self-validating loop to ensure complete decontamination.[1]
Caption: Step-by-step spill response workflow. The loop at Step 6 ensures no residue remains before final disposal.
References
-
PubChem. (2025).[1] 2-Aminothiophene-3-carboxamide (Parent Compound) Compound Summary. National Library of Medicine.[1] [Link]
-
European Chemicals Agency (ECHA). (2025).[1] Substance Information: 2-amino-3-thiophenecarboxamide (Classification & Labelling). [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][3][4] Hazard Communication Standard: Safety Data Sheets. [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
